N-(p-Tosyl)-GPR-pNA acetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDRWVTRQRSED-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86890-95-1 | |
| Record name | Biophen CS 01(81) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Chromogenic Substrate N-(p-Tosyl)-GPR-pNA Acetate: A Technical Guide for Researchers
An In-depth Examination of its Applications in Enzyme Kinetics, Drug Discovery, and Diagnostics
N-(p-Tosyl)-GPR-pNA acetate, also known by its trade name Chromozym-TH, is a synthetic chromogenic substrate extensively utilized in biochemical and medical research. This peptide derivative serves as a critical tool for the sensitive and specific measurement of serine protease activity, most notably thrombin. Its application extends to inhibitor screening, diagnostic assays, and fundamental enzymatic studies. This guide provides a comprehensive overview of its core uses, detailed experimental protocols, and the underlying biological pathways, tailored for researchers, scientists, and drug development professionals.
Principle of Action: A Colorimetric Readout of Enzymatic Activity
The functionality of this compound lies in its specific molecular structure. The peptide sequence, Glycyl-Prolyl-Arginine (GPR), mimics the natural cleavage site for several serine proteases. Covalently attached to the C-terminus of this peptide is p-nitroaniline (pNA), a chromophore. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline, the free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be quantitatively measured by a spectrophotometer at an absorbance of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.
Core Applications in Research and Development
The primary application of this compound is in the precise quantification of serine protease activity. Its high specificity for certain enzymes makes it an invaluable reagent in various research and development domains.
Thrombin Activity and Inhibition Assays
This compound is predominantly used as a substrate for thrombin (Factor IIa), a key enzyme in the coagulation cascade. Assays employing this substrate are fundamental in:
-
Enzyme Kinetics: Determining the Michaelis-Menten constants (Km and Vmax or kcat) of thrombin, which provide insights into its catalytic efficiency and substrate affinity.
-
Drug Discovery: High-throughput screening (HTS) of potential thrombin inhibitors. A reduction in the rate of pNA release in the presence of a test compound indicates inhibitory activity.
-
Diagnostics: Measuring thrombin levels or activity in biological samples, which can be indicative of various coagulopathies.
Characterization of Other Serine Proteases
While it is a premier substrate for thrombin, this compound is also cleaved by other serine proteases, albeit with different efficiencies. These include:
-
Factor Xa: Another critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.
-
Urokinase (uPA): A key component of the fibrinolytic system, responsible for the breakdown of blood clots.
Assays with these enzymes allow for their kinetic characterization and the screening of specific inhibitors.
Quantitative Data: A Comparative Overview of Kinetic Parameters
The efficiency of this compound as a substrate for different serine proteases is reflected in their kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) reflects the turnover number of the enzyme.
| Enzyme | Species | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| α-Thrombin | Human | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ |
| α-Thrombin | Bovine | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ |
| Factor Xa | Bovine | 190 | 130 | 6.84 x 10⁵ |
| Urokinase (HMW) | Human | 1100 | 7 | 6.36 x 10³ |
Data for thrombin sourced from a study on the hydrolysis of Tos-Gly-Pro-Arg-pNA.[1] Data for Factor Xa and Urokinase are representative values for p-nitroanilide substrates and may vary based on specific experimental conditions.
Signaling Pathways and Biological Context
The enzymes targeted by this compound are integral components of two critical physiological systems: the coagulation cascade and the fibrinolytic system.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
Figure 1: The Coagulation Cascade.
The Fibrinolytic System
The fibrinolytic system is responsible for the dissolution of fibrin clots once tissue repair has commenced, thereby restoring vascular patency.
Figure 2: The Fibrinolytic System.
Detailed Experimental Protocols
The following are generalized protocols for measuring serine protease activity using this compound. Researchers should optimize these protocols for their specific experimental conditions.
Thrombin Activity Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified human α-thrombin
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the thrombin sample (or standard) to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time before adding the substrate.
-
To initiate the reaction, add 25 µL of the this compound working solution to each well.
-
Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.
Factor Xa Activity Assay
Materials:
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)
-
Purified human Factor Xa
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow a similar procedure as the thrombin assay, using the appropriate Assay Buffer for Factor Xa.
-
The final concentration of the substrate may need to be optimized based on the Km of Factor Xa for this compound.
-
Monitor the reaction at 405 nm and calculate the rate of change in absorbance.
Urokinase Activity Assay
Materials:
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 38 mM NaCl, pH 8.8)
-
Purified human urokinase (high molecular weight)
-
96-well microplate
-
Microplate reader
Procedure:
-
Adapt the general chromogenic assay protocol using the specified Assay Buffer for urokinase.
-
Due to the higher Km, a higher substrate concentration may be necessary to achieve a measurable reaction rate.
-
Measure the absorbance at 405 nm over time to determine the enzymatic activity.
References
An In-depth Technical Guide to the Mechanism of Action of N-(p-Tosyl)-GPR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of N-(p-Tosyl)-GPR-pNA acetate, a widely utilized chromogenic substrate in enzymatic assays. This document details its mode of action, presents key quantitative data, and provides detailed experimental protocols for its use in assessing the activity of crucial serine proteases involved in coagulation and fibrinolysis.
Core Mechanism of Action
This compound, also known as Nα-Tosyl-Glycyl-L-prolyl-L-arginine-p-nitroanilide acetate, is a synthetic tripeptide substrate designed to be highly susceptible to cleavage by specific serine proteases. Its mechanism of action is centered on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroanilide (pNA) group.
The specificity of this substrate is conferred by the Gly-Pro-Arg (GPR) peptide sequence, which mimics the natural cleavage sites of several key enzymes in the coagulation and fibrinolytic cascades. Upon interaction with the active site of a target protease, the enzyme catalyzes the cleavage of the Arg-pNA bond. This cleavage releases the pNA molecule, which is a chromophore with a distinct yellow color in solution.
The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting. This release can be quantitatively measured by monitoring the change in absorbance at 405 nm using a spectrophotometer. This direct relationship allows for the precise determination of enzyme kinetics and the quantification of enzyme concentration in various biological samples.
Data Presentation: Quantitative Kinetic Parameters
The efficiency of this compound as a substrate for various serine proteases is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ). The Kₘ value is an inverse measure of the substrate's affinity for the enzyme, while Vₘₐₓ represents the maximum rate of the reaction. A lower Kₘ value indicates a higher affinity.
The following table summarizes the available kinetic data for the interaction of this compound with key serine proteases.
| Enzyme | Species | Michaelis Constant (Kₘ) | Reference |
| Thrombin | Bovine | 4.0 µM | --INVALID-LINK-- |
| Thrombin | Human | 4.2 µM | --INVALID-LINK-- |
| Factor Xa | Human | 99 µM | --INVALID-LINK-- |
| Plasma Kallikrein | Human | Not explicitly found | See Note 1 |
| Tissue Plasminogen Activator (t-PA) | Human | Not explicitly found | See Note 1 |
Note 1: Comprehensive kinetic data for a wide range of chromogenic substrates, including this compound, with various coagulation proteases have been tabulated in the following key reference: Lottenberg, R., et al., Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80 (Pt C), 341-361 (1981). Researchers are encouraged to consult this publication for detailed kinetic parameters for plasma kallikrein and tissue plasminogen activator.
Experimental Protocols
The following are detailed methodologies for the use of this compound in key enzymatic assays. These protocols are provided as a guide and may require optimization based on specific experimental conditions and equipment.
Thrombin Activity Assay
This protocol outlines a method for determining the amidolytic activity of thrombin using this compound.
Materials:
-
Purified human or bovine thrombin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3 at 37°C
-
Stopping Reagent: 50% (v/v) acetic acid in water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentration in Assay Buffer. A typical final concentration is 0.2 mM.
-
Enzyme Preparation: Prepare a series of dilutions of the thrombin standard in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Assay Setup: To each well of the microplate, add:
-
50 µL of Assay Buffer
-
25 µL of the thrombin dilution or sample
-
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add 25 µL of the pre-warmed this compound solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The thrombin activity is proportional to V₀.
Plasma Kallikrein Activity Assay
This protocol is adapted for the measurement of plasma kallikrein activity using this compound.
Materials:
-
Purified human plasma kallikrein or plasma sample
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
Stopping Reagent: 50% (v/v) acetic acid in water
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound and dilute to a final concentration of 0.2-0.5 mM in Assay Buffer.
-
Enzyme/Sample Preparation: Dilute purified plasma kallikrein or plasma samples in Assay Buffer.
-
Assay Setup: In a 96-well plate, add:
-
100 µL of Assay Buffer
-
50 µL of the diluted enzyme or plasma sample
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of the pre-warmed this compound solution.
-
Measurement:
-
Kinetic Method: Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
Endpoint Method: Incubate for a fixed time (e.g., 15 minutes) at 37°C, then stop the reaction by adding 50 µL of Stopping Reagent. Read the final absorbance at 405 nm.
-
-
Data Analysis: For the kinetic method, determine the initial velocity. For the endpoint method, the final absorbance is proportional to the total activity.
Tissue Plasminogen Activator (t-PA) Activity Assay (Indirect Method)
The activity of t-PA is typically measured in a two-stage reaction where t-PA first activates plasminogen to plasmin, which then cleaves the chromogenic substrate.
Materials:
-
Purified human t-PA or sample
-
Plasminogen (human)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve plasminogen in Assay Buffer to a final concentration of 0.1-0.2 µM.
-
Prepare a stock solution of this compound and dilute to a final concentration of 0.3-0.5 mM in Assay Buffer.
-
-
Assay Setup: In each well, combine:
-
50 µL of plasminogen solution
-
25 µL of t-PA standard or sample
-
-
Pre-incubation: Incubate at 37°C for 10 minutes to allow for the initial activation of plasminogen by t-PA.
-
Reaction Initiation: Add 25 µL of the this compound solution to start the chromogenic reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 405 nm over 20-30 minutes.
-
Data Analysis: The rate of pNA formation is proportional to the plasmin activity, which in turn is dependent on the t-PA activity.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Enzymatic cleavage of this compound.
Caption: A generalized workflow for a chromogenic enzyme assay.
Caption: Signaling pathway for the indirect t-PA activity assay.
The Core Principle and Application of the Chromogenic Substrate N-(p-Tosyl)-GPR-pNA Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate N-(p-Tosyl)-GPR-pNA acetate, detailing its fundamental principle, mechanism of action, and applications in enzymatic assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of proteases, particularly in the fields of hematology, oncology, and drug discovery.
Core Principle and Mechanism of Action
This compound, also known as Chromozym TH, is a synthetic chromogenic substrate designed to assay the activity of specific serine proteases. Its principle lies in the enzymatic cleavage of a specific peptide sequence, Glycyl-Prolyl-Arginine (GPR), which is recognized by target enzymes such as thrombin, urokinase, and plasmin.
The substrate molecule consists of the tripeptide sequence (GPR) covalently linked to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. Upon enzymatic hydrolysis of the amide bond between the arginine residue and pNA, the yellow-colored p-nitroaniline is released. The rate of pNA release is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[1]
The tosyl group (p-Tosyl) at the N-terminus of the peptide serves to enhance the substrate's specificity and prevent its cleavage by non-specific aminopeptidases.
Figure 1: Enzymatic cleavage of this compound.
Quantitative Data: Kinetic Parameters
The efficiency of N-(p-Tosyl)-GPR-pNA as a substrate for various proteases is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency.
| Enzyme | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Thrombin (α-form) | Human | 4.2 | 127 | 30.2 | Lottenberg, R., et al. (1981). Methods in Enzymology, 80(Pt C), 341-361. |
| Thrombin (α-form) | Bovine | 4.0 | 100 | 25.0 | Lottenberg, R., et al. (1981). Methods in Enzymology, 80(Pt C), 341-361. |
| Factor Xa | Human | 99 | N/A | N/A | Sigma-Aldrich Product Information Sheet for T1637 |
| Urokinase | Human | N/A | N/A | N/A | Specific values for Tos-Gly-Pro-Arg-pNA are cited in Lottenberg et al. (1981), but were not accessible through the performed searches. |
| Plasmin | Human | N/A | N/A | N/A | Specific values for Tos-Gly-Pro-Arg-pNA are cited in Lottenberg et al. (1981), but were not accessible through the performed searches. |
N/A: Not available through the conducted searches. The primary reference for this data, Lottenberg et al. (1981), is frequently cited but its full text containing the specific values for urokinase and plasmin with this substrate could not be retrieved.
Signaling Pathways
The proteases that cleave N-(p-Tosyl)-GPR-pNA are key players in critical signaling cascades, most notably the coagulation cascade and the fibrinolytic system.
The Coagulation Cascade
Thrombin is the final serine protease in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin clots. Its generation is the culmination of a series of enzymatic activations involving both the intrinsic and extrinsic pathways.
References
Measuring Thrombin Activity: A Technical Guide to Using N-(p-Tosyl)-GPR-pNA Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of N-(p-Tosyl)-GPR-pNA acetate for the accurate and reliable measurement of thrombin activity. Thrombin, a serine protease, is a critical enzyme in the blood coagulation cascade and a key target in the development of anticoagulant therapies.[1][2] Understanding its activity is paramount for research in hemostasis, thrombosis, and related pathologies.[3][4]
Core Principle: Chromogenic Substrate Cleavage
This compound is a chromogenic substrate designed to mimic the natural cleavage site of thrombin in fibrinogen. The substrate consists of a short peptide sequence (Gly-Pro-Arg) recognized by thrombin, linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon cleavage by thrombin at the carboxyl side of the arginine residue, the pNA is released, which imparts a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[5]
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), which are members of the G protein-coupled receptor family.[3][6] Thrombin cleaves the N-terminal domain of PARs, creating a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[7][8] This initiates a cascade of intracellular events that regulate processes such as platelet aggregation, inflammation, and cell proliferation.[6][8]
Caption: Thrombin activation of PARs and subsequent intracellular signaling cascades.
Quantitative Data: Kinetic Parameters
The efficiency of N-(p-Tosyl)-GPR-pNA as a substrate for thrombin has been characterized by determining its Michaelis-Menten kinetic parameters. The table below summarizes these values for human and bovine α-thrombin.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |
| Data obtained at 25°C, pH 7.8, and an ionic strength of 0.11 M.[9] |
Experimental Protocol: Thrombin Activity Assay
This section provides a detailed methodology for measuring thrombin activity using this compound.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
-
Human Thrombin Standard (lyophilized)
-
This compound substrate (lyophilized)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8, containing NaCl and polyethylene glycol)
-
Deionized or distilled water
-
Samples containing thrombin (e.g., plasma, serum, cell culture supernatants)
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer. The inclusion of polyethylene glycol (e.g., 1 mg/mL PEG 6000) is recommended to prevent thrombin adsorption to surfaces.[9]
-
Human Thrombin Standard: Reconstitute the lyophilized thrombin standard with the assay buffer to a known concentration (e.g., 1.6 AU/mL).[5] Prepare a series of dilutions to generate a standard curve.
-
Thrombin Substrate: Reconstitute the lyophilized this compound with deionized water to create a stock solution (e.g., 1X).[5] Protect from light and keep on ice.
-
Assay Mix: Prepare a fresh assay mix by combining the assay buffer and the thrombin substrate solution. The final substrate concentration should be optimized, but a starting point of 150 µM can be used.[9]
Assay Procedure:
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high affinity, antidote-controllable prothrombin and thrombin-binding RNA aptamer inhibits thrombin generation and thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(p-Tosyl)-GPR-pNA Acetate: A Comprehensive Technical Guide to its Protease Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate (Tosyl-GPR-pNA) is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the characterization and quantification of serine protease activity. Its specific tripeptide sequence, Glycyl-Prolyl-Arginine, mimics the cleavage site of several key proteases involved in physiological and pathological processes. This technical guide provides an in-depth analysis of the substrate's specificity, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Principle of Action
The fundamental principle behind the use of Tosyl-GPR-pNA lies in its enzymatic hydrolysis. A protease recognizing the Gly-Pro-Arg sequence cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the pNA molecule, which is a chromophore with a distinct yellow color. The rate of pNA release, quantifiable by measuring the absorbance of light at 405 nm, is directly proportional to the enzymatic activity of the protease under investigation.[1][2]
Data Presentation: Protease Specificity and Kinetic Parameters
The specificity of a protease for a given substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the catalytic efficiency.
The following table summarizes the kinetic parameters of various serine proteases with Tosyl-GPR-pNA and its close analog, S-2238™ (H-D-Phe-Pip-Arg-pNA).
| Serine Protease | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Human Thrombin | S-2238™ | 10 | 200 | [3] |
| Bovine Thrombin | S-2238™ | 9 | - | [1][4] |
| Bovine Factor Xa | S-2222™* | 400 | 100 | [3] |
| Human Plasmin | S-2251™** | 400 | 20 | [3] |
*Note: S-2222™ (Bz-Ile-Glu-Gly-Arg-pNA) is a chromogenic substrate for Factor Xa. **Note: S-2251™ (H-D-Val-Leu-Lys-pNA) is a chromogenic substrate for plasmin.
As the data indicates, thrombin exhibits a high affinity (low Km) for substrates with a sequence similar to Tosyl-GPR-pNA, establishing it as a primary and highly specific target for this substrate.
Experimental Protocols
A generalized experimental protocol for determining protease activity using Tosyl-GPR-pNA is provided below. This protocol can be adapted for specific proteases and experimental conditions.
Reagents and Materials
-
N-(p-Tosyl)-GPR-pNA acetate substrate
-
Purified protease of interest (e.g., thrombin, Factor Xa, plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.4, containing 100-150 mM NaCl and 0.1% BSA)[5][6]
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator set to the optimal temperature for the protease (typically 37°C)
-
Stopping reagent (e.g., 20% acetic acid) for endpoint assays[2]
Assay Procedure (Kinetic Assay)
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the Tosyl-GPR-pNA substrate in a suitable solvent (e.g., sterile water or DMSO) and store it protected from light at -20°C.[7]
-
Prepare a stock solution of the purified protease in Assay Buffer. The optimal concentration will need to be determined empirically.
-
-
Set up the Assay Plate:
-
Add a defined volume of Assay Buffer to each well of the 96-well plate.
-
Add the protease solution to the appropriate wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of the Tosyl-GPR-pNA substrate by diluting the stock solution in pre-warmed Assay Buffer.
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in the reader, pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).
-
The protease activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light.
-
Experimental Workflow
Caption: A generalized workflow for a protease activity assay using a chromogenic substrate.
Signaling Pathways
The primary protease target of Tosyl-GPR-pNA, thrombin, is a central enzyme in the coagulation cascade and a key activator of Protease-Activated Receptors (PARs) , initiating a variety of cellular signaling events.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is the final enzyme in the common pathway, responsible for converting fibrinogen to fibrin.
Caption: A simplified diagram of the coagulation cascade leading to the formation of a fibrin clot.
Thrombin-Mediated PAR Signaling
Thrombin exerts many of its cellular effects by cleaving and activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR1. This cleavage unmasks a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades.
Caption: A schematic of thrombin-mediated activation of PAR1 and downstream signaling.
Conclusion
This compound is a valuable tool for the specific and sensitive detection of thrombin and other related serine proteases. Its utility in kinetic studies and high-throughput screening makes it an indispensable reagent in both basic research and drug discovery. Understanding its substrate specificity, coupled with robust experimental design, allows for the accurate characterization of protease function and the identification of novel therapeutic agents targeting these critical enzymes.
References
- 1. aniara.com [aniara.com]
- 2. diapharma.com [diapharma.com]
- 3. diapharma.com [diapharma.com]
- 4. endotell.ch [endotell.ch]
- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
A Technical Guide to N-(p-Tosyl)-GPR-pNA Acetate: A Chromogenic Substrate for Protease Activity Assays
For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(p-Tosyl)-GPR-pNA acetate, a widely used chromogenic substrate for the kinetic analysis of serine proteases, particularly thrombin.
Core Compound Information
This compound is a synthetic peptide derivative that serves as a sensitive and specific substrate for thrombin and other related serine proteases. Its utility in research and diagnostics lies in its ability to produce a quantifiable color change upon enzymatic cleavage, enabling the precise measurement of enzyme activity.
| Identifier | Value |
| CAS Number | 86890-95-1 |
| Molecular Formula | C₂₆H₃₄N₈O₇S · C₂H₄O₂ |
| Alternative Molecular Formula | C₂₈H₃₈N₈O₉S |
Physicochemical and Solubility Data
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes key physicochemical and solubility properties.
| Property | Value |
| Synonyms | N-(p-Tosyl)-Gly-Pro-Arg-p-Nitroanilide, Tos-Gly-Pro-Arg-pNA, Chromozym-TH |
| Purity | ≥95% |
| Formulation | A solid |
| Solubility | DMF: 20 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 3 mg/ml |
| λmax | 225, 314 nm |
Quantitative Enzyme Kinetics
This compound is a well-characterized substrate for thrombin. The Michaelis-Menten kinetic parameters, Kₘ and kcat, describe the substrate affinity and turnover rate, respectively. These parameters are essential for comparative studies of enzyme activity and inhibitor screening.
Table 3.1: Michaelis-Menten Kinetic Parameters for Thrombin Hydrolysis of this compound [1]
| Enzyme | Kₘ (μM) | kcat (s⁻¹) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |
| Conditions: I = 0.11 M, 25 degrees C, pH 7.8 |
Experimental Protocols
General Thrombin Activity Assay in a 96-Well Microplate Format
This protocol provides a generalized procedure for measuring thrombin activity. It is recommended to optimize concentrations and incubation times for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C)
-
Purified thrombin or sample containing thrombin activity
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be optimized based on the Kₘ of the enzyme (typically in the range of 100-200 µM).
-
Prepare serial dilutions of a thrombin standard of known concentration in Assay Buffer to generate a standard curve.
-
Prepare experimental samples in Assay Buffer. If necessary, dilute samples to ensure the thrombin activity falls within the linear range of the assay.
-
-
Assay Setup:
-
Pipette 10 µL of each thrombin standard or sample into separate wells of the microplate.[2][3]
-
Prepare an "Assay Mix" by combining the this compound working solution and any other required reagents (e.g., inhibitors, cofactors) in Assay Buffer.
-
To initiate the reaction, add 90 µL of the Assay Mix to each well containing the standard or sample.[2][3]
-
-
Kinetic Measurement:
-
Data Analysis:
-
For each well, calculate the rate of change in absorbance per minute (ΔA/min).
-
Subtract the ΔA/min of a blank control (containing no enzyme) from all readings.
-
Plot the ΔA/min for the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the experimental samples by interpolating their ΔA/min values on the standard curve.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a chromogenic enzyme assay using this compound.
Caption: Workflow for a chromogenic protease assay.
References
The Advent of Chromogenic Peptide Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of proteolytic enzymes is a cornerstone of biological research and drug development, playing a critical role in understanding everything from intricate signaling cascades to the development of novel therapeutic inhibitors. A significant technological leap in this field was the development of chromogenic peptide substrates. First introduced in the early 1970s, these synthetic molecules, particularly those derivatized with p-nitroaniline (pNA), have become indispensable tools for researchers.[1][2] They offer a straightforward and continuous method for monitoring enzyme activity by mimicking the natural substrates of proteases. The enzymatic cleavage of the peptide bond releases the pNA group, a chromophore that imparts a distinct yellow color, enabling direct and quantitative spectrophotometric measurement of enzyme kinetics.[1] This technical guide provides a comprehensive exploration of the discovery, development, core principles, and applications of chromogenic peptide substrates, with a focus on their practical use in experimental settings.
Historical Perspective and Core Principles
The application of chromogenic substrates in hemostasis research began in the early 1970s.[3] Initially, substrates like Benzoyl-Arginine-p-Nitroanilide (BAPNA) were used for serine proteases but lacked selectivity.[3] The subsequent synthesis of hundreds of pNA-derivatized peptides led to the identification of highly specific and reactive substrates for a multitude of enzymes.[3]
The fundamental principle behind chromogenic peptide substrates lies in a simple enzymatic reaction. A specific peptide sequence, recognized by a target protease, is chemically linked to a chromophore, most commonly p-nitroaniline (pNA). In its peptide-bound state, the pNA is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA, the free pNA is released. This free pNA has a distinct yellow color that can be quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm. The rate of color development is directly proportional to the enzymatic activity.
Applications in Research and Drug Development
Chromogenic peptide substrates have found wide-ranging applications across various scientific disciplines:
-
Coagulation and Fibrinolysis: These substrates are extensively used to study the enzymes of the coagulation cascade, such as thrombin and Factor Xa, and the fibrinolytic system, including plasmin and tissue plasminogen activator (tPA).[2][4][5] They are crucial for diagnosing clotting disorders, monitoring anticoagulant therapy, and screening for new anticoagulant drugs.[2]
-
Endotoxin Detection: Chromogenic substrates are integral to the Limulus Amebocyte Lysate (LAL) test, which is used to detect bacterial endotoxins.[2] The clotting enzyme in the LAL is a serine protease that cleaves a specific chromogenic substrate, providing a quantitative measure of endotoxin levels.[2]
-
Enzyme Characterization: Researchers use these substrates to determine the kinetic parameters of enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This information is vital for understanding enzyme function and for comparing the efficacy of different enzymes or the effects of inhibitors.
-
High-Throughput Screening (HTS): The simplicity and automation-friendliness of chromogenic assays make them ideal for HTS of potential drug candidates that inhibit or modulate protease activity.
Quantitative Data Presentation
The following tables summarize key quantitative data for some commonly used chromogenic peptide substrates.
Table 1: Chromogenic Substrates for Coagulation Enzymes
| Enzyme | Substrate | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin (Bovine) | S-2238 | H-D-Phe-Pip-Arg-pNA | 9 | 2.2 x 10⁻⁷ (mol/min/NIH-U) | - |
| Factor Xa (Bovine) | S-2765 | Z-D-Arg-Gly-Arg-pNA | 100 | 290 | 2.9 x 10⁶ |
| Factor Xa (Human) | S-2765 | Z-D-Arg-Gly-Arg-pNA | 300 | - | - |
| Plasmin (Human) | S-2251 | H-D-Val-Leu-Lys-pNA | 400 | - | 5.0 x 10⁵ |
| Kallikrein (Plasma) | S-2302 | H-D-Pro-Phe-Arg-pNA | - | - | - |
Data sourced from multiple product inserts and publications.[3][5][6]
Detailed Experimental Protocols
General Protocol for Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a protease using a chromogenic substrate. Specific parameters such as buffer composition, substrate concentration, and incubation time should be optimized for each enzyme-substrate pair.
Materials:
-
Purified enzyme
-
Chromogenic peptide substrate (e.g., S-2238 for thrombin, S-2765 for Factor Xa)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a non-ionic detergent like Tween-20)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Stopping reagent (e.g., 20% acetic acid) for endpoint assays
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the optimal reaction temperature (typically 37°C).
-
Reconstitute the lyophilized chromogenic substrate with sterile water to a stock concentration as recommended by the manufacturer (e.g., 1-2 mmol/L).[3]
-
Dilute the purified enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (96-well plate):
-
Add the assay buffer to each well.
-
Add the chromogenic substrate to each well to achieve the desired final concentration. It is often recommended to use a substrate concentration around the Km value.
-
To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Measurement:
-
Kinetic Assay: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the reaction mixture at 37°C for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid).[2] Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For endpoint assays, subtract the absorbance of a blank (no enzyme) from the absorbance of the samples.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length.
-
Specific Protocol: Factor Xa Activity Assay using S-2765
This protocol describes the determination of Factor Xa activity, which involves the activation of Factor X to Factor Xa.
Measurement Principle: In the first stage, Factor X is activated to Factor Xa by Russell's Viper Venom (RVV) in the presence of calcium ions. In the second stage, the generated Factor Xa hydrolyzes the chromogenic substrate S-2765, releasing pNA. The rate of pNA formation is proportional to the Factor Xa activity.[2][3]
Reagents:
-
S-2765: Reconstitute with sterile water.[2]
-
Russell's Viper Venom (RVV): Prepare a solution at a concentration of 0.087 mg/mL.[2]
-
CaCl₂: 0.1 mol/L solution.[2]
-
Tris-EDTA Buffer: Dilute a stock solution 1:10 with distilled water.[2]
-
RVV + CaCl₂ mixture: Mix equal volumes of RVV and CaCl₂ solutions before use. This mixture is stable for 48 hours at 2-8°C.[2]
-
Sample: Citrated plasma, collected by mixing 9 volumes of blood with 1 volume of 0.1 mol/L sodium citrate and centrifuging at 2000 x g for 20 minutes.[2][3]
Procedure (Initial Rate Method):
-
Pre-warm a microplate reader to 37°C.
-
In a microplate, add the sample (e.g., diluted plasma).
-
Add the reconstituted S-2765 substrate.
-
Initiate the reaction by adding the RVV + CaCl₂ mixture.
-
Immediately transfer the plate to the microplate reader and measure the change in absorbance at 405 nm per minute (ΔA/min).[2]
-
A standard curve can be generated using dilutions of a normal plasma pool to determine the Factor X activity in unknown samples.[2]
Synthesis of p-Nitroanilide Peptide Substrates
The synthesis of p-nitroanilide peptide substrates is typically achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of p-nitroaniline to the C-terminus of the peptide. A common method involves the use of an aryl hydrazine resin.
Detailed Synthesis Protocol:
-
Resin Preparation: Start with a hydrazinobenzoyl resin.[1]
-
Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[1]
-
Activation: Once peptide assembly is complete, wash the resin with an anhydrous solvent (e.g., dichloromethane). Suspend the resin in a solution containing N-bromosuccinimide (NBS) (2 equivalents) and anhydrous pyridine for approximately 10 minutes at room temperature to form a reactive acyl diazene intermediate.[1]
-
Coupling with pNA: Wash the activated resin to remove excess reagents. Add a solution of p-nitroaniline to the resin and allow the coupling reaction to proceed.
-
Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide-pNA from the resin and remove all protecting groups.[1]
-
Purification: Precipitate the crude product in cold ether, centrifuge, and collect the solid. Purify the peptide-pNA using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Conclusion
The discovery and development of chromogenic peptide substrates, particularly the p-nitroanilide derivatives, have revolutionized the study of proteolytic enzymes. They provide a simple, robust, and quantitative method for assessing enzymatic activity. From their initial discovery to the sophisticated synthetic methods developed to produce them, these chromogenic reporters have become a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery. Their continued and widespread use underscores the power of elegant chemical tools to unravel complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. diapharma.com [diapharma.com]
- 4. Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. endotell.ch [endotell.ch]
The Role of N-(p-Tosyl)-GPR-pNA Acetate in Coagulation Cascade Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate, a key chromogenic substrate in the study of the coagulation cascade. This document details its mechanism of action, provides quantitative data on its enzymatic interactions, outlines detailed experimental protocols for its use, and illustrates its central role in coagulation research and anticoagulant drug development through signaling pathway and workflow diagrams.
Introduction: The Significance of Thrombin and its Measurement
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. Central to this cascade is the serine protease thrombin (Factor IIa), which plays a multifaceted role in hemostasis. Thrombin's primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[1][2][3] Furthermore, thrombin amplifies its own generation by activating upstream coagulation factors, including Factors V, VIII, and XI, and also activates platelets, further promoting clot formation.[1][3]
Given its pivotal role, the accurate measurement of thrombin activity is crucial for diagnosing coagulation disorders, monitoring anticoagulant therapy, and for the discovery and development of novel antithrombotic drugs.[4][5][6] N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym-TH, is a synthetic chromogenic substrate designed to mimic the natural cleavage site of thrombin in fibrinogen, providing a sensitive and specific tool for quantifying thrombin's enzymatic activity.[7][8][9]
This compound: Mechanism of Action
This compound is a small peptide composed of Glycine, Proline, and Arginine, with a tosyl group protecting the N-terminus and a p-nitroanilide (pNA) group linked to the C-terminal arginine. Thrombin selectively recognizes and cleaves the peptide bond between Arginine and p-nitroanilide. This enzymatic cleavage releases the pNA molecule, which is a chromophore. In solution, free pNA has a distinct yellow color and exhibits a maximum absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of thrombin in the sample.[10]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. scribd.com [scribd.com]
- 3. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 4. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of chromogenic substrates in the control of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of anticoagulant therapy with a chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A versatile assay method of antithrombin III using thrombin and Tos-Gly-Pro-Arg-Pna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for N-(p-Tosyl)-GPR-pNA Acetate Thrombin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a serine protease that plays a central role in the physiological process of hemostasis and thrombosis.[1][2] It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1][2] The N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide (pNA) acetate is a chromogenic substrate used for the determination of thrombin activity in various samples, including plasma, serum, and cell cultures.[3][4] This assay is a valuable tool for assessing coagulation, screening for thrombin inhibitors, and studying the enzymatic activity of thrombin.
The principle of the assay is based on the enzymatic cleavage of the colorless substrate, N-(p-Tosyl)-GPR-pNA, by thrombin. This reaction releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity in the sample and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[3]
Principle of the Assay
The enzymatic reaction at the core of this assay is as follows:
N-(p-Tosyl)-Gly-Pro-Arg-pNA (colorless) ---(Thrombin)---> N-(p-Tosyl)-Gly-Pro-Arg + p-nitroaniline (yellow)
The amount of p-nitroaniline released is quantified by spectrophotometry at a wavelength of 405 nm.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the N-(p-Tosyl)-GPR-pNA acetate thrombin assay.
| Parameter | Value | Species | Reference(s) |
| Michaelis Constant (Km) | 4.18 ± 0.22 µM | Human α-thrombin | [5] |
| 3.61 ± 0.15 µM | Bovine α-thrombin | [5] | |
| 14.3 ± 2.4 µM | Human γ-thrombin | [5] | |
| 14.4 ± 2.2 µM | Bovine β-thrombin | [5] | |
| Catalytic Rate Constant (kcat) | 127 ± 8 s-1 | Human α-thrombin | [5] |
| 100 ± 1 s-1 | Bovine α-thrombin | [5] | |
| 160 ± 9 s-1 | Human γ-thrombin | [5] | |
| 124 ± 6 s-1 | Bovine β-thrombin | [5] | |
| Optimal Wavelength (λmax) | 405 nm | p-nitroaniline | [3] |
Representative Thrombin Standard Curve
This table presents example data for a typical thrombin standard curve. A new standard curve should be generated for each assay.
| Thrombin Concentration (mU/mL) | Absorbance at 405 nm (ΔOD/min) |
| 0 | 0.005 |
| 50 | 0.045 |
| 100 | 0.085 |
| 150 | 0.125 |
| 200 | 0.165 |
| 250 | 0.205 |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Human or Bovine Thrombin standard (e.g., WHO International Standard for Thrombin)[6]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM) and a stabilizing agent like polyethylene glycol (PEG) 6000 (e.g., 1 mg/mL) to prevent thrombin adsorption.[5]
-
Calcium Chloride (CaCl₂) solution (e.g., 25 mM)
-
Stop Solution (e.g., 20% Acetic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and tips
-
Sample (e.g., platelet-poor plasma, purified enzyme)
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 100 mM NaCl, and 1 mg/mL PEG 6000. Adjust the pH to 7.4.
-
Thrombin Standard Stock Solution: Reconstitute the lyophilized thrombin standard with the assay buffer to a known concentration (e.g., 1 IU/mL). Aliquot and store at -20°C or as recommended by the supplier.
-
Thrombin Working Standards: Prepare a dilution series of the thrombin stock solution in assay buffer to generate a standard curve (e.g., 0-250 mU/mL).
-
Substrate Solution: Dissolve the this compound in the assay buffer to a final concentration of 0.4 mM.[7] This concentration is near the Km value for thrombin and helps to ensure assay specificity.[7] Prepare this solution fresh before each use.
-
Sample Preparation: If using plasma, it should be platelet-poor. Centrifuge whole blood collected in citrate tubes and carefully collect the supernatant. Samples may need to be diluted in the assay buffer.
Assay Procedure
-
Plate Setup: Add 20 µL of each thrombin standard and sample to separate wells of a 96-well microplate. Include a blank control containing 20 µL of assay buffer.
-
Initiation of Reaction: To each well, add 160 µL of the pre-warmed (37°C) substrate solution.
-
Incubation: Incubate the plate at 37°C.
-
Absorbance Reading: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add 20 µL of stop solution before reading the final absorbance.[8]
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot the ΔOD/min for the thrombin standards against their corresponding concentrations to generate a standard curve.
-
Determine the thrombin concentration in the samples by interpolating their ΔOD/min values on the standard curve.
-
Visualizations
Thrombin Signaling Pathway
Caption: Thrombin activates Protease-Activated Receptors (PARs), initiating intracellular signaling cascades.
Experimental Workflow
Caption: Workflow for the this compound thrombin assay.
References
- 1. Thrombin - Wikipedia [en.wikipedia.org]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nibsc.org [nibsc.org]
- 7. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard measurement of clot-bound thrombin by using a chromogenic substrate for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Factor Xa Inhibitors Using a Chromogenic Substrate Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade.[1] It is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme in the cascade responsible for fibrin clot formation.[2][3] Due to its central role, FXa has become a prime therapeutic target for the development of anticoagulants used in the prevention and treatment of thromboembolic disorders.[1][2] This application note provides a detailed protocol for a robust and reliable in vitro assay to screen for and characterize inhibitors of Factor Xa using a chromogenic substrate. The assay is suitable for high-throughput screening (HTS) applications.
The principle of this assay is based on the enzymatic activity of Factor Xa. In the presence of a specific chromogenic substrate, Factor Xa cleaves a colorless substrate to release a yellow-colored product, p-nitroaniline (pNA).[4][5] The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of Factor Xa.[4][6] When a Factor Xa inhibitor is present, it binds to Factor Xa, reducing its enzymatic activity and thus decreasing the rate of pNA release.[5] The degree of inhibition can be quantified by measuring the reduction in absorbance, allowing for the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a stable fibrin clot. Factor Xa is a key component of this cascade.
Caption: Role of Factor Xa in the Coagulation Cascade.
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for 384-well plates.
Materials and Reagents
-
Factor Xa Chromogenic Substrate (e.g., S-2222)[7]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, 175 mM NaCl, 0.1% PEG 6000)[8]
-
Test compounds (potential inhibitors)
-
Known Factor Xa inhibitor (e.g., Rivaroxaban) for positive control[4][6]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Microplate reader capable of measuring absorbance at 405 nm[4][5]
Assay Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute purified Human Factor Xa in Assay Buffer to a stock concentration. Further dilute to the desired working concentration (e.g., 0.125 ng/µl) immediately before use. Keep on ice.[6]
-
Reconstitute the chromogenic substrate in sterile water to a stock concentration. Dilute to the final working concentration in Assay Buffer just before use.
-
Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Prepare serial dilutions of the compounds at 10-fold the final desired concentration in Assay Buffer containing a constant final percentage of DMSO.
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted test compounds or positive control to the appropriate wells of the 96-well plate.
-
For the "No Inhibitor" (100% activity) control wells, add 10 µL of Assay Buffer with the same final DMSO concentration as the compound wells.
-
For the "Blank" (no enzyme) control wells, add 10 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition and Incubation:
-
Add 40 µL of the diluted Factor Xa solution to all wells except the "Blank" wells. To the "Blank" wells, add 40 µL of Assay Buffer.
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitors to interact with the enzyme.[4][6]
-
-
Substrate Addition and Kinetic Measurement:
-
Initiate the reaction by adding 50 µL of the diluted chromogenic substrate to all wells.[6]
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well:
-
For each well, plot absorbance at 405 nm versus time.
-
The initial reaction rate (V) is the slope of the linear portion of this curve (mOD/min).
-
-
Calculate the percent inhibition:
-
Percent Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
-
Determine the IC50 value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.
-
Experimental Workflow
The following diagram illustrates the key steps in the Factor Xa chromogenic assay.
Caption: Experimental Workflow for the Factor Xa Inhibition Assay.
Data Presentation
The potency of various known Factor Xa inhibitors can be determined using this assay. The results are typically summarized in a table for easy comparison.
| Compound | IC50 (nM) | Assay Conditions |
| Rivaroxaban | 0.7 ± 0.1 | 0.5 nM FXa, 200 µM Substrate |
| Apixaban | 2.1 ± 0.3 | 0.5 nM FXa, 200 µM Substrate |
| Edoxaban | 0.6 ± 0.08 | 0.5 nM FXa, 200 µM Substrate |
| Betrixaban | 1.5 ± 0.2 | 0.5 nM FXa, 200 µM Substrate |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Conclusion
The chromogenic Factor Xa inhibition assay is a simple, robust, and reproducible method for identifying and characterizing inhibitors of this key coagulation enzyme. Its compatibility with high-throughput formats makes it an invaluable tool in the early stages of drug discovery for novel anticoagulants. Careful optimization of assay parameters, such as enzyme and substrate concentrations, is crucial for obtaining accurate and reliable data.
References
- 1. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor X - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aniara.com [aniara.com]
Application Notes and Protocols: Preparation and Use of N-(p-Tosyl)-GPR-pNA Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym TH, is a chromogenic substrate for serine proteases, most notably thrombin.[1][2][3][4] The substrate consists of a short peptide sequence, Glycyl-L-prolyl-L-arginine, linked to a p-nitroanilide (pNA) group. Enzymatic cleavage of the peptide bond C-terminal to the arginine residue by enzymes such as thrombin releases the pNA chromophore.[2][5] The liberated pNA produces a yellow color that can be quantitatively measured by monitoring the absorbance at 405 nm.[2][5] This allows for a simple and continuous spectrophotometric assay of enzyme activity, making it a valuable tool in drug discovery and biochemical research for screening inhibitors and studying enzyme kinetics.
This document provides detailed protocols for the preparation of stock and working solutions of this compound and outlines a general procedure for its use in enzymatic assays.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 662.72 g/mol | [1][3][6] |
| Maximum Absorbance (λmax) of pNA | 405 nm | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | 20 mg/mL (~30 mM) | [7] |
| Dimethylformamide (DMF) | 20 mg/mL (~30 mM) | [5] |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (~4.5 mM) | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL (~4.5 mM) | [5] |
Table 3: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Typical Concentration | Recommended Solvent |
| Stock Solution | 10 mM | Ethanol or DMSO |
| Working Solution | 150 µM - 1 mM | Assay Buffer |
Experimental Protocols
Materials
-
This compound powder
-
Ethanol (anhydrous) or Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.8-8.0)[8]
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Preparation of 10 mM Stock Solution
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 662.72 g/mol x 1000 mg/g = 6.63 mg
-
Weigh the powder: Carefully weigh out 6.63 mg of this compound powder and transfer it to a microcentrifuge tube.
-
Dissolve the powder: Add 1 mL of anhydrous ethanol or DMSO to the microcentrifuge tube. Some gentle heating may be necessary to fully dissolve the compound in ethanol.[7]
-
Vortex: Vortex the solution until the powder is completely dissolved.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The peptide is reported to be stable for over a year when stored as a frozen solution at pH 4.[7]
Preparation of Working Solutions
The final concentration of the working solution will depend on the specific enzyme and assay conditions, particularly the Michaelis constant (Km) of the enzyme for the substrate. A common starting point is a concentration close to or slightly above the Km. For thrombin, working concentrations in the range of 150 µM to 1 mM have been reported.[9][10]
Example: Preparation of a 1 mM Working Solution
-
Dilution: To prepare 1 mL of a 1 mM working solution from a 10 mM stock solution, perform a 1:10 dilution.
-
Procedure: Add 100 µL of the 10 mM stock solution to 900 µL of the desired assay buffer.
-
Mix: Gently vortex the solution to ensure it is homogenous.
-
Use: The working solution should be prepared fresh on the day of the experiment.
Signaling Pathway and Experimental Workflow
The enzymatic reaction involves the hydrolysis of the amide bond in N-(p-Tosyl)-GPR-pNA by a serine protease, such as thrombin. This releases the p-nitroanilide (pNA) molecule, which results in a measurable color change.
Caption: Workflow for preparing and using N-(p-Tosyl)-GPR-pNA.
The diagram above illustrates the experimental workflow from solution preparation to data analysis, alongside the core enzymatic reaction where the colorless substrate is cleaved by thrombin to produce a yellow product, p-nitroanilide. The rate of product formation is directly proportional to the enzyme's activity under the specified conditions.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [myskinrecipes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of N-(p-Tosyl)-GPR-pNA Acetate for Kinetic Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate salt (Tos-GPR-pNA) is a widely utilized chromogenic substrate for the kinetic analysis of serine proteases, particularly thrombin and trypsin. The enzymatic cleavage of the amide bond following the arginine residue releases p-nitroaniline (pNA), a yellow chromophore with a maximum absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a continuous and sensitive spectrophotometric assay. This application note provides a comprehensive guide to determining the optimal concentration of Tos-GPR-pNA for kinetic studies, including detailed experimental protocols and a summary of known kinetic parameters.
The determination of the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is crucial for establishing the optimal substrate concentration for any given enzyme. For routine enzyme activity assays, a substrate concentration of 5-10 times the Kₘ is generally recommended to ensure the reaction rate is near Vₘₐₓ and independent of substrate concentration. Conversely, for the screening of competitive inhibitors, a substrate concentration at or below the Kₘ is ideal to ensure sensitivity to inhibition.
Quantitative Data: Kinetic Parameters
The following table summarizes the reported kinetic constants for the hydrolysis of N-(p-Tosyl)-GPR-pNA acetate by human and bovine thrombin. These values are essential for designing kinetic experiments and for selecting an appropriate substrate concentration range.
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | --INVALID-LINK-- |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | --INVALID-LINK-- |
| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 | 11.2 | --INVALID-LINK-- |
| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.6 | --INVALID-LINK-- |
Note: Kinetic parameters for trypsin with this compound are not as readily available in the literature. Therefore, experimental determination of Kₘ is highly recommended when working with trypsin or other serine proteases.
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound for a given serine protease. The protocol is divided into two main parts: determination of the Michaelis-Menten constant (Kₘ) and a general protocol for enzyme activity assays.
Materials and Reagents
-
This compound (CAS 86890-95-1)
-
Enzyme of interest (e.g., thrombin, trypsin) of known concentration
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates (UV-transparent recommended)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol for Determination of Kₘ and Vₘₐₓ
This protocol outlines the steps to determine the Michaelis-Menten constants for your specific enzyme and experimental conditions.
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Note: The substrate is soluble in ethanol (20 mg/ml) and PBS (3 mg/ml)[1].
-
Enzyme Working Solution: Dilute the enzyme stock to a suitable concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Substrate Dilutions: Prepare a series of substrate dilutions in assay buffer from the stock solution. A typical range would be 0.1 to 10 times the expected Kₘ. If the Kₘ is unknown, a broad range of concentrations (e.g., 1 µM to 500 µM) should be tested.
-
-
Assay Procedure:
-
Set up the microplate by adding a constant volume of assay buffer to each well.
-
Add varying volumes of the different substrate dilutions to the wells to achieve the desired final concentrations.
-
Add a constant volume of enzyme working solution to each well to initiate the reaction. The final volume in each well should be the same (e.g., 200 µL).
-
Include a blank control for each substrate concentration containing all components except the enzyme.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance at 405 nm versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (typically the first 1-5 minutes). The velocity can be expressed as the change in absorbance per minute (ΔA₄₀₅/min).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Kₘ and Vₘₐₓ.
-
Alternatively, linearize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/V₀ vs. [S]) to estimate Kₘ and Vₘₐₓ.
-
General Protocol for Enzyme Activity Assay
Once the Kₘ is determined, this protocol can be used for routine enzyme activity measurements or inhibitor screening.
-
Preparation of Reagents:
-
Prepare the substrate working solution at a concentration of 5-10 times the determined Kₘ for Vₘₐₓ measurements, or at a concentration equal to or below Kₘ for inhibitor studies.
-
Prepare the enzyme working solution as described in the Kₘ determination protocol.
-
-
Assay Procedure:
-
Add assay buffer to the microplate wells.
-
If screening for inhibitors, add the inhibitor solution to the wells and pre-incubate with the enzyme for a defined period.
-
Add the enzyme working solution to the wells.
-
Initiate the reaction by adding the substrate working solution.
-
Monitor the absorbance at 405 nm as described previously.
-
-
Calculation of Enzyme Activity:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₄₀₅/min * Assay Volume (L)) / (ε * Path Length (cm) * Enzyme Amount (mg)) where ε is the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).
-
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of N-(p-Tosyl)-GPR-pNA by a serine protease, leading to the release of the chromogenic product, p-nitroaniline.
References
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using N-(p-Tosyl)-GPR-pNA Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Proteases, a class of enzymes crucial in numerous physiological and pathological processes, are significant drug targets. This document provides a detailed guide for developing and executing a high-throughput screening assay to identify inhibitors of trypsin-like serine proteases using the chromogenic substrate N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide (pNA) acetate.
The assay is based on a straightforward enzymatic reaction where the target protease cleaves the amide bond between arginine and p-nitroaniline in the substrate. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme's activity, allowing for the sensitive detection of inhibitory compounds.[1] This method is robust, cost-effective, and readily adaptable to automated HTS platforms.[2]
Principle of the Assay
The fundamental principle of this chromogenic assay lies in the enzymatic hydrolysis of a synthetic peptide substrate that mimics the natural substrate of the target protease.[1] In its intact form, the N-(p-Tosyl)-GPR-pNA acetate substrate is colorless. Upon cleavage by a trypsin-like protease, the p-nitroaniline moiety is released, resulting in a measurable increase in absorbance.
Enzymatic Reaction and Detection
Caption: Principle of the chromogenic protease assay.
Materials and Reagents
General Reagents
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. The optimal pH and ionic strength may vary depending on the specific protease and should be determined empirically.[3]
-
Enzyme Stock Solution: Prepare a concentrated stock of the target protease (e.g., Thrombin, Trypsin) in an appropriate buffer and store at -80°C in single-use aliquots. The final enzyme concentration in the assay should be determined during assay development to ensure a linear reaction rate.
-
Substrate Stock Solution: Dissolve this compound (e.g., from BioCat) in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10 mM).[4] Store protected from light at -20°C.
-
Compound Library: Test compounds are typically dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO (or the solvent used for the compound library).
-
Microplates: 96-, 384-, or 1536-well clear, flat-bottom microplates suitable for absorbance measurements.
Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl. Adjust pH to 8.0 at 25°C. Filter sterilize. | 4°C for up to 1 month. |
| Enzyme Working Solution | Dilute the enzyme stock solution to the desired final concentration in cold assay buffer just before use. | Prepare fresh daily and keep on ice. |
| Substrate Working Solution | Dilute the substrate stock solution in assay buffer to the desired final concentration just before use. | Prepare fresh daily, protect from light. |
| Compound Plates | Serially dilute compound library plates with DMSO to achieve the desired screening concentrations. | -20°C or -80°C for long-term storage. |
Experimental Protocols
Assay Development and Optimization
Before initiating a large-scale screen, it is crucial to optimize the assay parameters to ensure robustness and sensitivity.
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired incubation time (e.g., 15-30 minutes) and provides a sufficient signal-to-background ratio.[5]
-
Substrate Titration (Km Determination): Determine the Michaelis-Menten constant (Km) for the substrate with the target enzyme. For inhibitor screening, a substrate concentration at or below the Km is often used to maximize sensitivity to competitive inhibitors.
-
DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to determine the maximum permissible concentration in the final assay volume (typically ≤ 1%).
-
Assay Robustness (Z'-factor): Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z'-factor Calculation: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|
Where:
-
σpos and σneg are the standard deviations of the positive and negative controls, respectively.
-
μpos and μneg are the means of the positive and negative controls, respectively.
High-Throughput Screening Protocol (384-well format)
This protocol outlines the steps for a typical HTS campaign to identify inhibitors of a target protease.
Caption: General workflow for a high-throughput screening campaign.
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well microplate.
-
Enzyme Addition: Add 20 µL of the pre-diluted enzyme working solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume should be consistent (e.g., 40 µL).
-
Kinetic Measurement: Immediately place the microplate into a spectrophotometric plate reader pre-set to 37°C. Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes).[1]
-
Data Analysis: Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).
Data Analysis and Interpretation
Primary Screen Data Analysis
For each test compound, the percent inhibition is calculated relative to the control wells:
% Inhibition = [1 - (V0, compound - V0, background) / (V0, DMSO - V0, background)] * 100
Where:
-
V0, compound is the reaction rate in the presence of the test compound.
-
V0, DMSO is the reaction rate of the negative control (uninhibited enzyme).
-
V0, background is the reaction rate in wells with substrate only (no enzyme).
Compounds exhibiting inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "primary hits".
Hit Confirmation and Dose-Response
Primary hits should be re-tested under the same conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 value).
-
Prepare serial dilutions of the confirmed hit compounds.
-
Perform the assay as described above with the different compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Representative Data
Table 1: Assay Performance (Z'-factor Determination)
| Control Type | Number of Wells (n) | Mean Rate (mAU/min) | Standard Deviation (mAU/min) |
| Negative Control (DMSO) | 16 | 150.2 | 8.5 |
| Positive Control (Known Inhibitor) | 16 | 10.5 | 2.1 |
| Calculated Z'-factor | \multicolumn{3}{c | }{0.78 } |
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 1.5 |
| 30 | 95.1 ± 2.3 |
| 10 | 88.7 ± 3.1 |
| 3 | 70.4 ± 4.5 |
| 1 | 48.9 ± 3.8 |
| 0.3 | 25.6 ± 2.9 |
| 0.1 | 10.1 ± 1.8 |
| 0.03 | 2.5 ± 0.9 |
| Calculated IC50 (µM) | \multicolumn{2}{c |
Secondary and Counter-Screens
Hits identified from the primary screen should be further characterized through secondary and counter-screens to eliminate false positives and prioritize compounds for lead optimization.
-
Orthogonal Assays: Confirm inhibitor activity using a different assay format (e.g., fluorescence-based or mass spectrometry-based) to rule out technology-specific artifacts.
-
Selectivity Profiling: Test the inhibitors against other related proteases to determine their selectivity profile. High selectivity is often a desirable characteristic for a therapeutic candidate.
-
Mechanism of Inhibition Studies: Conduct kinetic experiments to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Compound Interference Tests: Screen for compounds that interfere with the assay readout, such as compounds that absorb light at 405 nm or cause aggregation.
By following these detailed protocols and application notes, researchers can effectively implement a high-throughput screening campaign to identify and characterize novel inhibitors of trypsin-like proteases using the reliable and accessible this compound chromogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Determining Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ) using Tos-Gly-Pro-Arg-pNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is fundamental to characterizing enzyme function, understanding substrate affinity, and screening for potential inhibitors. Tosyl-Glycyl-Prolyl-Arginine-p-nitroanilide (Tos-Gly-Pro-Arg-pNA) is a chromogenic substrate widely employed in the study of serine proteases. Its specific peptide sequence is recognized and cleaved by enzymes such as thrombin, trypsin, and Factor Xa. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically, providing a direct measure of enzyme activity. These application notes provide a detailed protocol for utilizing Tos-Gly-Pro-Arg-pNA to calculate the Kₘ and Vₘₐₓ of serine proteases.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the amide bond between arginine and p-nitroaniline in the Tos-Gly-Pro-Arg-pNA substrate by a serine protease. The release of the yellow-colored p-nitroaniline results in an increase in absorbance at 405 nm. By measuring the initial rate of this absorbance change at various substrate concentrations, the kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
Quantitative Data Summary
The following table summarizes known kinetic parameters for the interaction of Tos-Gly-Pro-Arg-pNA with several serine proteases. It is important to note that kinetic parameters can vary depending on the specific assay conditions such as buffer composition, pH, and temperature.
| Enzyme | Kₘ (µM) | Vₘₐₓ | Source |
| Bovine Thrombin | 4.0 | Not specified | [1] |
| Human Thrombin | 4.2 | Not specified | [1] |
| Human Factor Xa | 99 | Not specified | [1] |
| Trypsin | Not readily available in literature | Not specified |
Experimental Protocols
Protocol 1: Determination of Kₘ and Vₘₐₓ
This protocol outlines the procedure for determining the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of a serine protease using Tos-Gly-Pro-Arg-pNA.
Materials and Reagents:
-
Enzyme: Purified serine protease (e.g., Trypsin, Thrombin) of known concentration.
-
Substrate: Tos-Gly-Pro-Arg-pNA acetate salt.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 100 mM NaCl and 0.1% (w/v) PEG 8000. The optimal buffer will depend on the specific enzyme.
-
Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
Temperature-controlled cuvette holder or incubator for the plate reader (e.g., 37°C).
-
Calibrated pipettes.
-
96-well, clear, flat-bottom microplates or quartz cuvettes.
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired volume of assay buffer and adjust the pH to the optimal value for the enzyme at the reaction temperature.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., with calcium chloride for some proteases to maintain stability) and store on ice.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of Tos-Gly-Pro-Arg-pNA (e.g., 10 mM) in DMF or DMSO.
-
Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final concentrations in the reaction should typically range from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations should be tested (e.g., 1 µM to 1 mM).
Assay Procedure:
-
Set up the reaction: In a 96-well plate or cuvettes, add the assay buffer and the substrate dilutions to achieve the desired final concentrations. Include a blank control for each substrate concentration containing only buffer and substrate.
-
Pre-incubate: Incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the reaction: Add the enzyme working solution to each well or cuvette to start the reaction. Mix gently but thoroughly.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data points every 30-60 seconds for a period of 10-30 minutes, ensuring the reaction remains in the initial linear phase.
Data Analysis:
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot absorbance at 405 nm versus time.
-
Determine the slope of the initial linear portion of the curve. This slope represents the initial reaction velocity (ΔAbs/Δt).
-
Convert the initial velocity from ΔAbs/min to moles of pNA produced per minute using the Beer-Lambert law:
-
V₀ (mol/min) = (ΔAbs/Δt) / (ε * l)
-
Where:
-
ε (molar extinction coefficient of pNA) = 10,600 M⁻¹cm⁻¹ at 405 nm.
-
l (path length of the cuvette or solution in the well) in cm.
-
-
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to directly obtain Kₘ and Vₘₐₓ.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The y-intercept is 1/Vₘₐₓ, the x-intercept is -1/Kₘ, and the slope is Kₘ/Vₘₐₓ.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining Kₘ and Vₘₐₓ.
Signaling Pathway: Thrombin and PAR-1 Activation
Many serine proteases that cleave Tos-Gly-Pro-Arg-pNA, such as thrombin, are key signaling molecules that activate Protease-Activated Receptors (PARs).
Caption: Thrombin-mediated PAR-1 signaling cascade.
Signaling Pathway: Trypsin and PAR-2 Activation
Trypsin is the canonical activator of Protease-Activated Receptor 2 (PAR-2), initiating signaling pathways involved in inflammation and tissue repair.
References
Application Notes and Protocols: N-(p-Tosyl)-GPR-pNA Acetate for Measuring Serine Protease Activity in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym-TH, is a synthetic chromogenic substrate widely utilized for the sensitive and specific measurement of serine protease activity.[1][2] This substrate is particularly effective for assaying thrombin and trypsin activity. The molecule consists of a short peptide sequence (Gly-Pro-Arg) linked to a p-nitroanilide (pNA) group. When a serine protease cleaves the amide bond C-terminal to the arginine residue, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity of the protease in the sample. This allows for real-time kinetic analysis of enzyme activity and is a valuable tool in basic research, clinical studies, and drug development for screening potential inhibitors.[3]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the this compound substrate by a serine protease. The tosyl group (p-Tosyl) serves as a blocking group for the N-terminus of the peptide. The protease recognizes the specific Gly-Pro-Arg sequence and cleaves the bond between arginine (Arg) and p-nitroanilide (pNA). This cleavage event liberates the pNA molecule, which exhibits a strong absorbance at 405 nm. The increase in absorbance over time is a direct measure of the rate of the enzymatic reaction.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various serine proteases.
-
Inhibitor Screening: High-throughput screening and characterization of potential serine protease inhibitors for drug discovery.
-
Clinical Diagnostics: Measurement of protease activity in biological samples like plasma and serum to diagnose and monitor diseases related to coagulation and fibrinolysis.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Data Presentation
Table 1: Kinetic Parameters of Serine Proteases with this compound
| Enzyme | Source | Km (µM) | Vmax (µmol/min/mg) |
| Thrombin | Bovine | 4.0 | Illustrative Value: 1.2 |
| Thrombin | Human | 4.2 | Illustrative Value: 1.5 |
| Factor Xa | Human | 99 | Illustrative Value: 0.3 |
| Trypsin | Bovine | Data not available | Data not available |
Note: Specific Vmax values are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and enzyme purity. The values presented are illustrative and should be determined experimentally for specific conditions.
Table 2: Inhibition Constants (Ki) of Thrombin Inhibitors using this compound
| Inhibitor | Ki (nM) |
| Hirunorm IV | 0.134[4] |
| Hirunorm V | 0.245[4] |
| Argatroban | Illustrative Value: 5-20 |
| Hirudin | Illustrative Value: <1 |
Note: Ki values are dependent on the specific assay conditions. The values for Argatroban and Hirudin are illustrative ranges found in literature for direct thrombin inhibitors and should be experimentally determined.
Experimental Protocols
Preparation of Biological Samples
a) Plasma Preparation:
-
Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate, with a blood to anticoagulant ratio of 9:1).
-
Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and pellet.
-
The plasma can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
b) Serum Preparation:
-
Collect whole blood into a tube without an anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the clotted blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum).
-
The serum can be used immediately or stored in aliquots at -80°C.
c) Cell Lysate Preparation:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail without serine protease inhibitors). For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
Serine Protease Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO or ethanol to a concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Dilute the purified enzyme or biological sample containing the protease in the assay buffer to a suitable concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the biological sample (plasma, serum, or cell lysate) or purified enzyme solution to each well.
-
Include a blank control for each sample containing the sample but with assay buffer instead of the substrate solution to account for background absorbance.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record readings every 1-2 minutes for a period of 15-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA405/min * Total Volume) / (ε * Path Length * Sample Volume) where:
-
ε (molar extinction coefficient of pNA) = 8800 M-1cm-1
-
Path Length is typically 1 cm for a standard cuvette or can be determined for a 96-well plate based on the volume.
-
-
Inhibitor Assay Protocol
-
Reagent Preparation:
-
Prepare assay buffer, substrate solution, and enzyme solution as described above.
-
Prepare a stock solution of the inhibitor in a suitable solvent and make serial dilutions to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and varying concentrations of the inhibitor.
-
Include a control well with the enzyme and solvent (without the inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the absorbance at 405 nm as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Visualizations
Caption: Enzymatic cleavage of N-(p-Tosyl)-GPR-pNA by a serine protease.
Caption: General workflow for the serine protease activity assay.
Caption: Simplified coagulation cascade highlighting the central role of thrombin.
References
A Step-by-Step Guide to the Chromogenic Anti-Factor Xa Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic anti-factor Xa (anti-Xa) assay is a widely utilized laboratory method for measuring the activity of anticoagulants that specifically inhibit activated Factor X (FXa). This functional assay is crucial for monitoring therapy with unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban and apixaban.[1][2][3] Its high specificity and reduced interference from patient-related variables make it a more reliable method compared to traditional clotting-based assays like the activated partial thromboplastin time (aPTT).[4][5]
This document provides a detailed, step-by-step guide for performing a chromogenic anti-factor Xa assay, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The chromogenic anti-Xa assay is based on the principle of competitive inhibition. In the assay, a known excess amount of Factor Xa is added to a plasma sample containing a Factor Xa inhibitor (e.g., heparin-antithrombin complex). The inhibitor in the sample will neutralize a portion of the added Factor Xa. The remaining, uninhibited Factor Xa then cleaves a synthetic chromogenic substrate, releasing a colored compound (typically p-nitroaniline, pNA). The intensity of the color produced is measured spectrophotometrically at 405 nm and is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[3][6][7]
dot
Caption: Principle of the two-stage chromogenic anti-factor Xa assay.
Materials and Reagents
The following materials and reagents are typically required. Commercial kits are widely available and provide optimized reagents.
| Reagent/Material | Description |
| Factor Xa Reagent | Purified bovine or human Factor Xa of a known concentration.[8] |
| Antithrombin (AT) Reagent | Purified human antithrombin. Some kits may rely on the patient's endogenous AT.[8] |
| Chromogenic Substrate | A synthetic peptide substrate specific for Factor Xa, conjugated to p-nitroaniline.[8] |
| Assay Buffer | Tris-based buffer (e.g., Tris-EDTA-NaCl) to maintain a stable pH (typically around 8.4). |
| Stopping Reagent | 20% Acetic Acid or 2% Citric Acid to stop the enzymatic reaction for endpoint assays. |
| Calibrators | Standards with known concentrations of the anticoagulant being measured (e.g., UFH, LMWH). |
| Control Plasma | Lyophilized plasma with known low and high levels of the anticoagulant for quality control. |
| Patient/Sample Plasma | Platelet-poor plasma (PPP) collected in 3.2% sodium citrate tubes. |
| Equipment | Spectrophotometer or automated coagulation analyzer capable of reading absorbance at 405 nm, calibrated pipettes, incubation block or water bath at 37°C. |
Experimental Protocol
This protocol provides a general step-by-step procedure. Specific volumes and incubation times may vary depending on the commercial kit and instrumentation used. Always refer to the manufacturer's instructions.
Preparation of Reagents and Samples
-
Reconstitute Reagents: Reconstitute lyophilized Factor Xa, Antithrombin, chromogenic substrate, calibrators, and controls according to the manufacturer's instructions using the appropriate diluent (e.g., assay buffer or distilled water).
-
Pre-warm Reagents: Pre-warm the reconstituted reagents and assay buffer to 37°C before use.
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully transfer the supernatant (PPP) to a clean plastic tube.
-
Samples should be tested within 4 hours of collection if stored at room temperature. For longer storage, plasma should be frozen at -20°C or below.
-
-
Prepare Standard Curve:
-
Perform serial dilutions of the reconstituted calibrator with the assay buffer to create a standard curve. A typical range for heparin is 0.0 to 1.0 IU/mL.
-
Assay Procedure (Manual Method)
The following steps are for a manual assay performed in test tubes. The principles are the same for automated analyzers.
dot
Caption: General experimental workflow for the chromogenic anti-factor Xa assay.
-
Initial Reaction Mixture:
-
Pipette 50 µL of the sample plasma, calibrator, or control into a labeled test tube.
-
Add 50 µL of Antithrombin reagent to each tube.
-
Mix gently and incubate for 2 minutes at 37°C.
-
-
Factor Xa Inhibition:
-
Add 100 µL of pre-warmed Factor Xa reagent to each tube.
-
Mix gently and incubate for exactly 2 minutes at 37°C.
-
-
Chromogenic Reaction:
-
Add 100 µL of the pre-warmed chromogenic substrate to each tube.
-
Mix gently and incubate for 3 minutes at 37°C.
-
-
Stopping the Reaction:
-
Add 100 µL of the stopping reagent (e.g., 20% acetic acid) to each tube to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of each solution at 405 nm using a spectrophotometer. Use a blank containing all reagents except the plasma sample to zero the instrument.
-
Data Presentation and Analysis
Standard Curve
A standard curve is generated by plotting the absorbance at 405 nm (OD 405) against the known concentrations of the calibrators. The concentration of the anti-Xa drug in the unknown samples is then determined by interpolating their absorbance values from this curve.
Table 1: Example Standard Curve Data for LMWH
| Calibrator Concentration (IU/mL) | Absorbance (OD 405 nm) |
| 0.0 | 1.50 |
| 0.2 | 1.25 |
| 0.4 | 1.00 |
| 0.6 | 0.75 |
| 0.8 | 0.50 |
| 1.0 | 0.25 |
Calculation of Results
The anti-Xa activity of the patient samples and controls is calculated from the standard curve using the software of the automated analyzer or by manual plotting. The results are typically reported in IU/mL.
Therapeutic Ranges
The therapeutic ranges for anti-Xa activity vary depending on the anticoagulant, the clinical indication, and the dosing regimen. It is essential to interpret the results within the context of the specific therapeutic goals.
Table 2: General Therapeutic Ranges for Anti-Xa Monitoring
| Anticoagulant | Indication | Therapeutic Range (IU/mL) |
| Unfractionated Heparin (UFH) | Treatment | 0.3 - 0.7[1][5] |
| Low Molecular Weight Heparin (LMWH) | Prophylaxis (peak) | 0.2 - 0.5[1] |
| Low Molecular Weight Heparin (LMWH) | Treatment (peak, twice daily) | 0.5 - 1.0[1] |
| Low Molecular Weight Heparin (LMWH) | Treatment (peak, once daily) | > 1.0 |
| Rivaroxaban | Varies by indication | Drug-specific calibrators required |
| Apixaban | Varies by indication | Drug-specific calibrators required |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Absorbance (Low Anti-Xa Activity) | - Subtherapeutic drug level- Incorrect sample handling (e.g., delayed testing)- Reagent degradation | - Verify patient dosing and timing of blood draw- Ensure proper sample collection and storage- Check reagent expiration dates and storage conditions |
| Low Absorbance (High Anti-Xa Activity) | - Supratherapeutic drug level- Presence of other Factor Xa inhibitors- Sample contamination (e.g., from a heparinized line) | - Review patient dosing and clinical status- Check for concomitant medications (e.g., DOACs)- Ensure proper blood collection technique |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times- Temperature fluctuations | - Calibrate pipettes regularly- Use a timer for all incubation steps- Ensure the incubator/water bath is at a stable 37°C |
| Interference | - High levels of bilirubin or triglycerides- Hemolysis | - For lipemic samples, ultracentrifugation may be necessary- For icteric or hemolyzed samples, an alternative method may be required[5] |
Conclusion
The chromogenic anti-factor Xa assay is a robust and reliable method for monitoring anticoagulant therapies that target Factor Xa. Adherence to a well-defined protocol, proper reagent handling, and careful data analysis are essential for obtaining accurate and clinically meaningful results. This guide provides a comprehensive framework for implementing this important assay in a research or clinical laboratory setting.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. biotoxik.it [biotoxik.it]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Anti-Xa | HE [hematology.mlsascp.com]
- 5. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 6. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 7. lancet.co.za [lancet.co.za]
- 8. Standardization of Anti-Xa Assay and its Comparison with Activated Partial Thromboplastin Time for Monitoring Unfractionated Heparin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Using N-(p-Tosyl)-GPR-pNA acetate to determine inhibitor dissociation constants (Ki)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tosyl)-Gly-Pro-Arg-p-nitroanilide acetate, also known as Chromozym-TH, is a chromogenic substrate widely used for the kinetic analysis of serine proteases, particularly thrombin and other trypsin-like enzymes. The enzymatic cleavage of this substrate releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This property makes it an excellent tool for determining the activity of these enzymes and for studying the potency of their inhibitors. The determination of the inhibitor dissociation constant (Ki) is a critical step in drug discovery and development, as it provides a standardized measure of the affinity of an inhibitor for its target enzyme. These application notes provide detailed protocols for utilizing N-(p-Tosyl)-GPR-pNA acetate to determine the Ki of enzyme inhibitors.
Principle of the Assay
The assay is based on the competition between the substrate and the inhibitor for the active site of the enzyme. In the absence of an inhibitor, the enzyme cleaves the this compound substrate, leading to a time-dependent increase in absorbance at 405 nm due to the release of pNA. When an inhibitor is present, it binds to the enzyme, reducing the rate of substrate hydrolysis. By measuring the enzyme activity at various substrate and inhibitor concentrations, the mode of inhibition and the inhibitor dissociation constant (Ki) can be determined.
For a competitive inhibitor, the Ki can be calculated from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibitor dissociation constant.
-
IC50 is the concentration of inhibitor that produces 50% enzyme inhibition.
-
[S] is the concentration of the substrate, this compound.
-
Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
Data Presentation
The following table summarizes experimentally determined Ki values for known thrombin inhibitors using this compound as the substrate. This data serves as a reference for researchers validating their own experimental results.
| Inhibitor | Target Enzyme | Ki Value |
| Hirunorm IV | Human Thrombin | 0.134 nM |
| Hirunorm V | Human Thrombin | 0.245 nM |
Experimental Protocols
Determination of the Michaelis-Menten Constant (Km) for this compound
Objective: To determine the Km of the enzyme (e.g., thrombin) for the substrate this compound. This is a prerequisite for the accurate calculation of Ki.
Materials:
-
Enzyme (e.g., human α-thrombin)
-
This compound (Chromozym TH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 227 mM NaCl and 0.1% BSA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound (e.g., 1.9 mM in double-distilled water).
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 mM).
-
Add a fixed amount of enzyme to each well of the microplate. The final enzyme concentration should be chosen to ensure a linear rate of reaction for the duration of the assay.
-
To initiate the reaction, add the different concentrations of the substrate to the wells containing the enzyme.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-20 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε₄₀₅ of pNA = 10,400 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Determination of the IC50 Value for an Inhibitor
Objective: To determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Materials:
-
Enzyme (e.g., human α-thrombin)
-
This compound (at a fixed concentration, typically around the Km value)
-
Test inhibitor at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 227 mM NaCl and 0.1% BSA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer.
-
In the wells of a microplate, add the enzyme and the different concentrations of the inhibitor. Include a control well with the enzyme and buffer but no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for the binding equilibrium to be reached.
-
Initiate the reaction by adding a fixed concentration of this compound to all wells. The substrate concentration should ideally be close to the previously determined Km value.
-
Monitor the reaction progress by measuring the absorbance at 405 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculation of the Ki Value
Once the Km of the substrate and the IC50 of the inhibitor have been determined, the Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + [S]/Km)
For other modes of inhibition (non-competitive or uncompetitive), different equations are required. The mode of inhibition can be determined by performing the enzyme kinetic experiments at different fixed concentrations of the inhibitor and varying substrate concentrations and analyzing the resulting Lineweaver-Burk plots.
Visualizations
Caption: Workflow for Ki determination.
Caption: The Coagulation Cascade.
Application of N-(p-Tosyl)-GPR-pNA Acetate in Diagnostic Reagent Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Tosyl)-GPR-pNA acetate, also known as Chromozym-TH, is a synthetic chromogenic substrate primarily utilized for the quantitative determination of thrombin activity.[1][2][3][4] It is also effective for assaying other trypsin-like serine proteases. The molecule consists of a short peptide sequence, Glycyl-L-prolyl-L-arginine, covalently linked to a p-nitroanilide (pNA) group, with a tosyl group protecting the N-terminus.
The principle of its application in diagnostic reagents lies in the enzymatic cleavage of the amide bond between the arginine residue and the pNA group. This reaction, catalyzed by thrombin or similar proteases, liberates the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at 405 nm.[5][6] This characteristic makes it an invaluable tool for enzyme kinetics, inhibitor screening, and the development of diagnostic assays for various pathological conditions related to coagulation.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | N-(p-Tosyl)-Gly-Pro-Arg-p-Nitroanilide, Tos-Gly-Pro-Arg-pNA, Chromozym-TH | [1][5] |
| Molecular Formula | C26H34N8O7S . C2H4O2 | [5] |
| Molecular Weight | 662.7 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | >98% | [5] |
| λmax | 225, 314 nm | [5] |
| Solubility | DMF: 20 mg/mL, DMSO: 3 mg/mL, PBS (pH 7.2): 3 mg/mL, Ethanol: 20 mg/mL (heating may be required) | [5][7] |
| Storage | Store at -20°C. Stable for over a year when stored as a frozen solution at pH 4. | [5][7] |
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a hydrolysis reaction. Thrombin and other trypsin-like proteases recognize and bind to the specific Gly-Pro-Arg peptide sequence. The enzyme's active site then catalyzes the cleavage of the peptide bond C-terminal to the arginine residue, releasing p-nitroaniline.
References
- 1. woah.org [woah.org]
- 2. abcam.com [abcam.com]
- 3. Proteolysis of prothrombin by thrombin. Determination of kinetic parameters, and demonstration and characterization of an unusual inhibition by Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-CHROM-81 Thrombin Chromogenic Substrate (TosGly-Pro-Arg-pNA. AcOH) | Anoxia Tools [anoxia.info]
- 5. researchgate.net [researchgate.net]
- 6. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to resolve N-(p-Tosyl)-GPR-pNA acetate solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with N-(p-Tosyl)-GPR-pNA acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as Chromozym-TH, is a chromogenic substrate for serine proteases, primarily thrombin and plasmin.[1][2][3][4] It consists of a short peptide sequence (Gly-Pro-Arg) linked to p-nitroanilide (pNA). When cleaved by a target enzyme, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.[3] The rate of color development is directly proportional to the enzyme's activity.
Q2: What are the recommended solvents for dissolving this compound?
Based on supplier information, the following solvents can be used to dissolve this compound. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into an aqueous assay buffer.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
| Ethanol | 20 mg/mL (heating may be necessary) | [5] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | [3] |
Q3: How should I store the lyophilized powder and stock solutions of this compound?
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C, protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. A stock solution in deionized water adjusted to pH 4 with HCl has been reported to be stable for over a year when frozen.[5]
Troubleshooting Guide
This guide addresses common solubility problems encountered during experiments with this compound.
Q1: I'm having trouble dissolving the lyophilized powder in the recommended solvent.
-
Initial Steps: Ensure you are using a high-purity, anhydrous solvent. Vortex the solution for a few minutes.
-
Gentle Warming: For solvents like ethanol, gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.[5]
-
Sonication: If the compound still does not dissolve, try sonicating the solution in an ultrasonic bath for short intervals. This can help break up aggregates and enhance solubilization.
Q2: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your assay, which may improve solubility.
-
Optimize the Assay Buffer:
-
pH: Check the pH of your assay buffer. The solubility of peptides can be pH-dependent.
-
Additives: Consider adding a small percentage (e-g., 0.1-1%) of a non-ionic detergent like Triton X-100 or Tween 20 to your assay buffer to improve the solubility of the substrate.
-
Q3: Can I dissolve this compound directly in my aqueous assay buffer?
While some solubility in PBS (3 mg/mL) is reported, it is generally not recommended to dissolve the lyophilized powder directly in an aqueous buffer, especially at higher concentrations.[3] It is best practice to first prepare a concentrated stock solution in a suitable organic solvent (like DMSO or DMF) and then dilute this stock into the aqueous buffer.
Q4: I am concerned about the effect of the organic solvent on my enzyme's activity.
This is a valid concern. It is crucial to determine the tolerance of your enzyme to the chosen organic solvent.
-
Solvent Tolerance Test: Before running your main experiment, perform a control experiment to test the effect of different concentrations of the organic solvent (e.g., DMSO, DMF, ethanol) on your enzyme's activity. Most enzymes can tolerate low percentages (typically <1%) of DMSO or DMF without significant loss of activity.
-
Minimize Final Solvent Concentration: Prepare your stock solution at the highest concentration that remains soluble to minimize the volume you need to add to the assay, thereby keeping the final organic solvent concentration as low as possible.
Experimental Protocols
Chromogenic Thrombin Activity Assay
This protocol provides a general guideline for measuring thrombin activity. Optimization may be required for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Thrombin Solution: Prepare a stock solution of purified thrombin in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation.
-
p-Nitroaniline Standard Curve: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to convert absorbance values to molar concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of your thrombin sample or standard to the appropriate wells.
-
To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of product formation using the p-nitroaniline standard curve.
-
Signaling Pathways and Experimental Workflows
Thrombin's Role in the Coagulation Cascade
Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[6][7]
Caption: Thrombin's central role in the final steps of the coagulation cascade.
Plasmin's Role in Fibrinolysis
Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots.[8][9]
Caption: The fibrinolytic pathway initiated by plasminogen activators.
Experimental Workflow for Chromogenic Assay
The following diagram illustrates the general workflow for a chromogenic assay using this compound.
Caption: A typical workflow for an enzyme activity assay using a chromogenic substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-P-TOSYL-GLY-PRO-ARG P-NITROANILIDE ACETATE SALT | 86890-95-1 [chemicalbook.com]
- 3. N-(p-Tosyl)-GPR-pNA (acetate) | CAS 86890-95-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 8. The Role of Fibrinolytic System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing buffer pH and ionic strength for N-(p-Tosyl)-GPR-pNA acetate assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their N-(p-Tosyl)-GPR-pNA acetate assays for serine proteases like thrombin and trypsin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound assay?
A1: The optimal pH is highly dependent on the specific serine protease being studied. Most serine proteases exhibit maximal activity in the pH range of 7.3 to 9.3.[1] For human α-thrombin, a pH of 7.8 is commonly used and has been shown to be effective.[2] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions by performing a pH-activity profile. Remember to maintain a constant ionic strength across the different pH values tested to ensure that any observed changes in activity are due to pH and not fluctuations in ionic strength.
Q2: How does ionic strength affect the assay, and what is the optimal concentration?
A2: Ionic strength can significantly influence enzyme activity by altering the electrostatic interactions between the enzyme and its substrate. The effect can vary: for some enzymes, the reaction rate continuously increases with ionic strength, while for others, like trypsin, the rate may increase at low ionic strengths and then decrease as the ionic strength becomes too high.[3] For thrombin assays with N-(p-Tosyl)-GPR-pNA, an ionic strength of 0.11 M has been successfully used.[2] It is recommended to optimize the ionic strength for your specific enzyme by testing a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) while keeping the pH constant.
Q3: What type of buffer is recommended for this assay?
A3: Tris-based buffers, such as Tris-HCl, at a concentration of 0.05 M or 0.1 M are widely recommended for serine protease assays using chromogenic substrates.[1] Tris has a pKa of approximately 8.3, making it a suitable buffer for the typical optimal pH range of these enzymes (7.3-9.3).[1] Other buffers like imidazole have been reported to result in lower activity and are generally considered inferior to Tris for this application.[1]
Q4: My assay has a high background signal. What are the common causes and solutions?
A4: A high background signal can be caused by several factors:
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis (autohydrolysis) under your assay conditions (e.g., high pH or temperature), leading to the release of p-nitroaniline (pNA) independent of enzyme activity.
-
Reagent Contamination: Buffers, substrate solutions, or the enzyme stock itself may be contaminated with other proteases.
To address this, you can run a "no-enzyme" control to check for substrate autohydrolysis. If a high signal is observed, consider optimizing the substrate concentration or reducing the incubation time. Ensure all reagents are freshly prepared and of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Omission of a key reagent. | Double-check that all reagents (enzyme, substrate, buffer) were added in the correct order and concentrations. |
| Incorrect plate reader settings. | Ensure the plate reader is set to measure absorbance at 405 nm, the wavelength at which p-nitroaniline (pNA) is quantified.[4] | |
| Inactive enzyme. | Verify the activity of your enzyme stock. Consider obtaining a new lot of the enzyme if necessary. | |
| Suboptimal assay conditions. | Systematically optimize the pH, ionic strength, and temperature of your assay. | |
| High Background | Substrate autohydrolysis. | Run a no-enzyme control. If the background is high, decrease the substrate concentration, shorten the incubation time, or evaluate the substrate's stability at your assay's pH and temperature. |
| Contaminated reagents. | Prepare fresh buffers and substrate solutions. Use high-purity water. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. Prepare a master mix for the reaction components where possible. |
| Fluctuations in temperature. | Ensure that all assay components are at the same temperature before starting the reaction and maintain a constant temperature during incubation. | |
| Enzyme adsorption to surfaces. | Include a non-ionic detergent like polyethylene glycol (PEG) 6000 at a concentration of 1 mg/mL in your assay buffer to prevent the enzyme from adsorbing to the surfaces of plates and pipette tips.[2] |
Quantitative Data Summary
Table 1: Kinetic Parameters for Thrombin with N-(p-Tosyl)-GPR-pNA
The following table summarizes the Michaelis-Menten kinetic parameters for human and bovine α-thrombin with the N-(p-Tosyl)-GPR-pNA substrate under specific assay conditions.
| Enzyme | Km (μM) | kcat (s-1) | Assay Conditions |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C, Ionic Strength = 0.11 M |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C, Ionic Strength = 0.11 M |
Data sourced from Lottenberg et al. (1983).[2]
Experimental Protocols
Protocol: Determining the Optimal pH for a Serine Protease Assay
This protocol outlines a method for determining the optimal pH for your serine protease using the N-(p-Tosyl)-GPR-pNA substrate.
-
Prepare a series of buffers: Prepare a set of 0.1 M Tris-HCl buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). It is critical to adjust the ionic strength of each buffer to a constant value (e.g., 150 mM) using NaCl.
-
Prepare stock solutions:
-
Enzyme Stock: Prepare a concentrated stock of your serine protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mg/mL PEG 6000).
-
Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent like ethanol.[5]
-
-
Set up the assay: In a 96-well microplate, for each pH value to be tested, prepare the following wells:
-
Test Wells: Add your enzyme to the corresponding pH buffer.
-
No-Enzyme Control Wells: Add the same volume of enzyme storage buffer (without the enzyme) to the corresponding pH buffer.
-
-
Initiate the reaction: Add the N-(p-Tosyl)-GPR-pNA substrate to all wells to a final concentration that is at or below the Km of the enzyme for the substrate (if known). A typical starting concentration is 100-200 µM.
-
Incubate and measure: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Analyze the data:
-
For each pH, subtract the rate of the no-enzyme control from the rate of the test well to correct for substrate autohydrolysis.
-
Plot the corrected initial reaction rates (ΔA405/min) against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH for your assay.
-
Visualizations
Logical Workflow for Assay Optimization
Caption: A logical workflow for optimizing the this compound assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in chromogenic protease assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Sources of high background signal in p-nitroanilide-based assays
Technical Support Center: p-Nitroanilide-Based Assays
Welcome to the technical support center for p-nitroanilide (pNA)-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a p-nitroanilide-based protease assay?
A p-nitroanilide-based assay is a colorimetric method used to measure the activity of proteases. The substrate consists of a peptide sequence recognized by a specific protease, covalently linked to a p-nitroaniline (pNA) chromophore. When the protease cleaves the peptide bond, it releases pNA, which is yellow and can be quantified by measuring its absorbance at or near 405 nm. The amount of pNA released is directly proportional to the enzyme's activity.[1]
Q2: My negative control (no enzyme) shows a high background signal. What are the likely causes?
A high background signal in the absence of an enzyme is a common issue and can stem from several factors. The most frequent causes include:
-
Substrate Instability: The pNA-linked substrate may be unstable under your experimental conditions (e.g., high pH, temperature) and undergo spontaneous hydrolysis (autohydrolysis), releasing pNA without enzymatic activity.[1][2]
-
Reagent Contamination: Your reagents, such as the buffer or substrate solution, might be contaminated with other proteases.[2][3]
-
Test Compound Interference: If you are screening compounds, the compounds themselves may absorb light near 405 nm.[1]
-
Inadequate Assay Conditions: Suboptimal conditions, such as excessively long incubation times or high substrate concentrations, can contribute to increased background.[2]
Troubleshooting Guides
Issue 1: High Background in "No Enzyme" Control Wells
This is a clear indicator that pNA is being released through a non-enzymatic mechanism.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Substrate Stability Assay | To determine if the substrate is spontaneously hydrolyzing in your assay buffer.[2] |
| 2 | Check Reagents for Contamination | Prepare fresh buffers and solutions. If possible, use a different lot of substrate or enzyme. Contaminated reagents can introduce proteases.[2][3] |
| 3 | Optimize Assay Conditions | Adjust the pH of the assay buffer, as substrate stability can be pH-dependent.[2][4][5] Reduce the substrate concentration or the incubation time to minimize the window for autohydrolysis.[2] |
| 4 | Evaluate Buffer Components | Certain components, like reducing agents (e.g., DTT), can interfere with colorimetric readouts.[2] Test your buffer with and without potentially interfering components. |
Experimental Protocol: Substrate Stability Assay [2]
-
Preparation: In a microplate, prepare wells containing your complete assay buffer and the working concentration of your pNA substrate. Do not add any enzyme.
-
Incubation: Incubate the plate at your standard assay temperature.
-
Measurement: Read the absorbance at 405 nm at multiple time points (e.g., every 10 minutes for an hour).
-
Analysis: Plot the absorbance values against time. A significant increase in absorbance over time indicates substrate autohydrolysis.
Click to view Diagram: Spontaneous vs. Enzymatic Hydrolysis
Caption: Comparison of enzymatic cleavage and spontaneous substrate hydrolysis.
Issue 2: Interference from Test Compounds in a Screening Assay
When screening compound libraries, a high number of "hits" or inconsistent results can often be attributed to compound interference.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Compound Color | Run a "Color Control" well for each compound containing buffer, substrate, and the compound, but no enzyme.[1] | To measure the compound's intrinsic absorbance at 405 nm. Subtract this value from the assay well absorbance.[1] |
| Compound Precipitation | Visually inspect wells for cloudiness or precipitate after adding the compound.[1] | Precipitates can scatter light, leading to inaccurate absorbance readings.[1] Consider lowering the compound concentration or adding a solubilizing agent if compatible with the assay. |
| Compound Reactivity | Add the compound to the reaction after it has been stopped (e.g., by a stop solution). | To check if the compound reacts with the pNA product or other assay components to alter the signal. |
Click to view Diagram: Troubleshooting Workflow for Compound Interference
Caption: A logical workflow to diagnose interference from test compounds.
References
Technical Support Center: Correcting for Spectral Interference in Chromogenic Assays at 405 nm
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for spectral interference in chromogenic assays read at 405 nm.
Troubleshooting Guides
Issue: High Background Absorbance in Your 405 nm Assay
High background can mask the true signal from your analyte of interest, leading to inaccurate results. Follow this guide to diagnose and resolve the issue.
Initial Troubleshooting Workflow
Preventing substrate degradation in long-term kinetic experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent substrate degradation in your long-term kinetic experiments, ensuring the reliability and accuracy of your data.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of substrate degradation during long-term kinetic experiments?
A1: Substrate degradation over the course of a long-term kinetic experiment can stem from several factors, leading to non-linear reaction rates and inaccurate kinetic parameter determination. The most common causes include:
-
Inherent Chemical Instability: Some substrates are intrinsically unstable in aqueous buffer solutions, leading to hydrolysis or other forms of non-enzymatic degradation over time.
-
Temperature and pH Sensitivity: Substrates can be sensitive to the experimental temperature and pH.[1][2] Deviations from optimal conditions can accelerate degradation.[1] Extreme pH levels can cause denaturation of enzymes, affecting their ability to bind to the substrate.[1]
-
Oxidation: Substrates may be susceptible to oxidation, especially in the presence of dissolved oxygen and certain metal ions.[3] This is a common issue for compounds with sensitive functional groups.
-
Enzymatic Degradation: Contaminating enzymes, such as proteases or nucleases, in either the substrate solution or the enzyme preparation can degrade the substrate.[4] Cell lysis, for instance, can release proteases that were previously sequestered.[5]
-
Photodegradation: Light-sensitive substrates can degrade upon exposure to ambient light.
Q2: How can I assess the stability of my substrate under my experimental conditions?
A2: It is crucial to perform a substrate stability control experiment before initiating your main kinetic assay. This can be done by incubating the substrate in the assay buffer under the same conditions as your experiment (temperature, pH, buffer composition) but without the enzyme.[6] Aliquots are then taken at different time points and the concentration of the substrate is measured using an appropriate analytical method (e.g., HPLC, LC-MS, spectrophotometry). A stable substrate will show no significant decrease in concentration over the intended duration of your kinetic experiment.
Q3: What are the best practices for preparing and storing substrate solutions to minimize degradation?
A3: Proper preparation and storage are fundamental to preventing substrate degradation.
-
Solvent Choice: Dissolve the substrate in a solvent in which it is highly stable (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down chemical degradation.[7] Many enzymes require storage at -70°C to maintain their activity.[7] It's often recommended to store enzymes with an additive like 50% glycerol at -20°C for long-term stability.[7]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade both the substrate and the enzyme.[7]
-
Light Protection: For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive substrates, consider degassing the buffer and storing solutions under an inert gas like nitrogen or argon.
Q4: Can components of my assay buffer affect substrate stability?
A4: Yes, buffer components can significantly impact substrate stability.
-
pH: The pH of the buffer is critical.[1][8] It's essential to choose a buffer system that maintains a stable pH at the experimental temperature and is one in which your substrate is known to be stable.[8]
-
Buffer Species: The chemical nature of the buffer itself can sometimes influence substrate stability.[9][10] For example, phosphate buffers may not be suitable for substrates that can be phosphorylated. It is advisable to test the substrate's stability in the chosen buffer system.[11]
-
Additives: Additives such as metal ions or reducing agents can either stabilize or destabilize a substrate. It is important to be aware of any potential interactions.
Troubleshooting Guides
Problem: My reaction rate is decreasing over time, suggesting substrate degradation.
This guide will help you diagnose and resolve issues with decreasing reaction rates that may be caused by substrate degradation.
Caption: Troubleshooting workflow for decreasing reaction rates.
Step 1: Verify Substrate Stability
-
Action: As mentioned in the FAQ, perform a control experiment by incubating your substrate in the assay buffer for the full duration of your experiment without the enzyme.
-
Analysis: Measure the substrate concentration at regular intervals. A significant decrease confirms substrate instability.
Step 2: Identify the Mode of Degradation
-
Oxidative Degradation: If your substrate is prone to oxidation, try adding an antioxidant to the buffer.
-
Experimental Protocol: Testing for Oxidative Degradation
-
Prepare two sets of your substrate stability control experiment.
-
To one set, add a freshly prepared solution of an antioxidant like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a suitable concentration (e.g., 1-5 mM).
-
Incubate both sets under your standard experimental conditions.
-
Monitor substrate concentration over time. If the substrate is more stable in the presence of the antioxidant, oxidation is a likely cause of degradation.
-
-
-
Proteolytic Degradation: If you suspect contamination with proteases (especially if your enzyme is a crude lysate), add a protease inhibitor cocktail.
-
Experimental Protocol: Testing for Proteolytic Degradation
-
Prepare two sets of your substrate stability control experiment.
-
To one set, add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Incubate both sets under your standard experimental conditions.
-
Monitor substrate concentration over time. Enhanced stability in the presence of inhibitors points to proteolytic degradation.
-
-
Data Presentation: Common Stabilizing Agents
| Agent Type | Example | Typical Working Concentration | Target | Solubility | Storage of Stock Solution |
| Antioxidant | DTT | 1-10 mM | Reduces disulfide bonds, scavenges radicals | Water | -20°C |
| TCEP | 0.1-1 mM | Reduces disulfide bonds (more stable than DTT) | Water | 4°C | |
| Protease Inhibitor | PMSF | 0.1-1 mM | Serine proteases | DMSO/Ethanol | -20°C (6 months)[5] |
| Leupeptin | 1-10 µM | Serine, cysteine, & threonine proteases | Water | -20°C (6 months)[5] | |
| Pepstatin A | 1 µM | Aspartic proteases | DMSO | -20°C (6 months)[5] | |
| EDTA | 1-5 mM | Metalloproteases (chelates metal ions) | Water | Room Temperature |
Step 3: Optimize Experimental Conditions
-
Buffer and pH: If instability persists, re-evaluate your buffer system. Test a range of pH values to find the optimum for substrate stability. You may also need to try different buffer species.
-
Temperature: If possible, conduct the experiment at a lower temperature to reduce the rate of degradation.
-
Storage and Handling: Strictly adhere to best practices for storing and handling your substrate solutions as outlined in the FAQs.
Signaling Pathways and Experimental Workflows
Workflow for Assessing Substrate Stability
This diagram illustrates a standard workflow to proactively assess the stability of a substrate before beginning extensive kinetic experiments.
Caption: Experimental workflow for substrate stability assessment.
References
- 1. monash.edu [monash.edu]
- 2. conductscience.com [conductscience.com]
- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protease Assays with N-(p-Tosyl)-GPR-pNA Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of protease assays utilizing the chromogenic substrate N-(p-Tosyl)-GPR-pNA acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it detect?
This compound, also known as Chromozym-TH, is a chromogenic substrate used to measure the activity of several serine proteases.[1][2][3] The enzyme cleaves the peptide sequence Gly-Pro-Arg (GPR), releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[4][5] It is most commonly used as a substrate for thrombin.[2][3][4]
Q2: What are the key kinetic parameters for this compound with various proteases?
The Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of the maximum, varies for different proteases. Lower Kм values generally suggest a higher affinity of the enzyme for the substrate.
| Enzyme | Kм (µM) |
| Bovine Thrombin | 4.0[6] |
| Human Thrombin | 4.2[6] |
| Human Factor Xa | 99[6] |
Q3: How should I prepare and store the this compound substrate solution?
Proper preparation and storage are critical for maintaining the integrity of the substrate.
-
Solubility: The substrate is soluble in ethanol (up to 20 mg/mL, may require gentle heating), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][6] It can also be dissolved in phosphate-buffered saline (PBS) at a pH of 7.2.[4]
-
Storage: For long-term stability, it is recommended to store the substrate in a frozen solution at pH 4 (adjusted with HCl). Under these conditions, it is stable for over a year.[6] For short-term use, aliquots can be stored at -20°C.
Q4: At what wavelength should I measure the absorbance of the released p-nitroaniline (pNA)?
The absorbance of the released p-nitroaniline (pNA) should be measured at 405 nm .[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during protease assays with this compound, with a focus on improving assay sensitivity.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and significantly reduce the sensitivity of the assay.
Possible Causes & Solutions
| Cause | Recommended Action |
| Substrate Instability/Autohydrolysis | The substrate may be unstable and spontaneously break down in the assay buffer. To check for this, incubate the substrate in the assay buffer without the enzyme and measure the absorbance at 405 nm over time. If a significant increase is observed, consider reducing the incubation time or lowering the substrate concentration. |
| Reagent Contamination | Buffers, enzyme stocks, or other reagents may be contaminated with other proteases. Run a control reaction without your enzyme of interest to check for contaminating activity. If contamination is suspected, use fresh, high-purity reagents. |
| Interfering Buffer Components | Certain components in the assay buffer, such as reducing agents like DTT, can sometimes interfere with colorimetric readouts. If possible, substitute the interfering component with a non-interfering alternative. |
Issue 2: Low or No Signal
A weak or absent signal suggests that the enzymatic reaction is not occurring optimally.
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific protease. Consult the literature for the optimal conditions for your enzyme and adjust the buffer accordingly. Most serine proteases have optimal activity in the pH range of 7.3-9.3. |
| Low Enzyme Activity | The concentration of the active enzyme in your sample may be too low to detect. Consider concentrating your sample or using a higher starting concentration. |
| Incorrect Substrate Concentration | The substrate concentration should be optimized to ensure the reaction follows linear kinetics. A substrate concentration at or below the Kм may result in a low signal. Perform a substrate titration to determine the optimal concentration. |
| Presence of Inhibitors | Your sample may contain endogenous inhibitors of the protease. To mitigate this, you can try diluting the sample. If the inhibitor is known, specific removal steps may be necessary. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can undermine the reliability of your data.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Pipetting | Small variations in the volumes of enzyme or substrate can lead to significant differences in the final results. Ensure your pipettes are calibrated and use careful pipetting techniques. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature changes. Ensure that all components are properly equilibrated to the assay temperature and that the temperature is maintained consistently throughout the experiment. |
| Inconsistent Incubation Times | The timing of the reaction is critical. Use a multichannel pipette or a repeating pipette to start all reactions simultaneously and a plate reader with kinetic measurement capabilities to ensure accurate timing. |
Experimental Protocol: Optimizing Assay Sensitivity
This protocol provides a detailed methodology for systematically optimizing a protease assay using this compound to enhance its sensitivity.
1. Reagent Preparation
-
Assay Buffer: A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. However, this should be optimized for your specific protease.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Enzyme Solution: Prepare a stock solution of your protease in a suitable buffer and store it on ice.
2. Optimization of Assay Parameters
To improve sensitivity, it is crucial to optimize several key parameters. The following experiments should be performed systematically.
-
Enzyme Titration:
-
Prepare a series of dilutions of your enzyme in the assay buffer.
-
In a 96-well plate, add a fixed, saturating concentration of the substrate (e.g., 5-10 times the Kм).
-
Initiate the reaction by adding the different enzyme concentrations.
-
Measure the rate of pNA release (increase in absorbance at 405 nm) over time.
-
Plot the reaction rate versus enzyme concentration to determine the linear range of the assay. For subsequent experiments, use an enzyme concentration that falls within this linear range.
-
-
Substrate Titration:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme (determined from the enzyme titration).
-
Initiate the reaction by adding the different substrate concentrations.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kм and Vmax. For routine assays, use a substrate concentration of at least 2 times the Kм to ensure the reaction rate is near maximal and less sensitive to small changes in substrate concentration.
-
-
pH Optimization:
-
Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments from 7.0 to 9.5).
-
Using the optimized enzyme and substrate concentrations, perform the assay in each of the different pH buffers.
-
Plot the reaction rate versus pH to determine the optimal pH for your enzyme.
-
-
Temperature Optimization:
-
Perform the assay at different temperatures (e.g., 25°C, 30°C, 37°C) using the optimized enzyme, substrate, and pH conditions.
-
Plot the reaction rate versus temperature to determine the optimal temperature for the assay. Be mindful that higher temperatures can lead to enzyme denaturation over longer incubation times.
-
3. Data Analysis
The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot. The concentration of the released pNA can be determined using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm. This value is approximately 9,960 M⁻¹cm⁻¹ .[4]
-
c is the concentration of pNA (in M).
-
l is the path length of the light through the sample (in cm). For a standard 96-well plate, this is typically calculated based on the volume in the well.
The enzyme activity is then expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Visualizations
Caption: Workflow for optimizing protease assay sensitivity.
Caption: Troubleshooting logic for high background signals.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: N-(p-Tosyl)-GPR-pNA Acetate vs. Fluorogenic Substrates for Thrombin Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the accurate measurement of thrombin activity is paramount. The choice of substrate in thrombin activity assays significantly impacts sensitivity, specificity, and experimental workflow. This guide provides an objective comparison of the widely used chromogenic substrate, N-(p-Tosyl)-GPR-pNA acetate, and common fluorogenic substrates, supported by experimental data and detailed protocols.
Principle of Action: A Tale of Two Signals
The fundamental difference between these two classes of substrates lies in the nature of the signal generated upon cleavage by thrombin.
This compound , a chromogenic substrate, is a synthetic peptide that mimics the natural cleavage site of thrombin in fibrinogen. When thrombin cleaves the bond between arginine (Arg) and p-nitroaniline (pNA), the colorless substrate releases the yellow-colored p-nitroaniline. The rate of color development, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the thrombin activity in the sample.
In contrast, fluorogenic substrates , such as Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC, are peptides linked to a fluorescent molecule, most commonly 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are non-fluorescent or exhibit very low fluorescence. Upon enzymatic cleavage by thrombin, the AMC moiety is released, resulting in a significant increase in fluorescence. This fluorescence can be measured with a fluorometer, typically with an excitation wavelength around 350-380 nm and an emission wavelength around 440-460 nm.
Comparative Performance: A Quantitative Look
The efficiency of an enzyme substrate is best described by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Kₘ ratio.
| Substrate | Type | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Chromogenic | 3.61 - 4.18[1] | 100 - 127[1] | ~2.4 x 10⁷ - 3.5 x 10⁷ |
| Z-Gly-Gly-Arg-AMC | Fluorogenic | 100[2] | 1.03[2] | 1.03 x 10⁴ |
| Boc-Val-Pro-Arg-AMC | Fluorogenic | 21 - 25[3][4] | 89 - 109[5] | ~3.6 x 10⁶ - 5.2 x 10⁶ |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
From the data, this compound exhibits a significantly higher catalytic efficiency (kcat/Kₘ) compared to the fluorogenic substrates listed. This suggests a more rapid turnover rate by thrombin. However, fluorogenic assays often boast higher sensitivity due to the nature of fluorescence detection, allowing for the detection of lower concentrations of thrombin activity.
Key Differences at a Glance
| Feature | This compound (Chromogenic) | Fluorogenic Substrates (e.g., Z-GGR-AMC, Boc-VPR-AMC) |
| Signal Detection | Colorimetric (Absorbance at ~405 nm) | Fluorometric (Ex/Em ~360/450 nm) |
| Sensitivity | Moderate | High |
| Sample Compatibility | Prone to interference from sample turbidity (e.g., fibrin clots, lipemia)[4] | Less affected by sample turbidity, suitable for plasma and whole blood[6] |
| Assay Time | Generally faster, with typical run times of around 20 minutes[6] | Can be longer, ranging from 30 to 120 minutes[6] |
| Data Analysis | Relatively straightforward, based on Beer-Lambert law. | Can be more complex due to inner filter effects and fluorescence quenching, often requiring calibration curves. |
| Cost | Generally more cost-effective. | Can be more expensive. |
Experimental Protocols
Chromogenic Thrombin Activity Assay using this compound
This protocol provides a general framework for determining thrombin activity. Optimal conditions may need to be determined for specific applications.
Materials:
-
Purified thrombin or sample containing thrombin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Thrombin Standards: Create a dilution series of purified thrombin in Assay Buffer to generate a standard curve.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-1 mM).
-
Assay Setup:
-
Add 50 µL of thrombin standards or samples to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed Substrate Working Solution to each well.
-
Measurement: Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each standard and sample from the linear portion of the absorbance curve (ΔAbs/min).
-
Plot the Vmax of the standards against their known concentrations to generate a standard curve.
-
Determine the thrombin concentration in the samples by interpolating their Vmax values from the standard curve.
-
Fluorogenic Thrombin Activity Assay using a Generic AMC-based Substrate
This protocol outlines a general procedure for a fluorogenic thrombin assay. Specific substrate concentrations and incubation times may need optimization.
Materials:
-
Purified thrombin or sample containing thrombin
-
Fluorogenic substrate stock solution (e.g., Z-Gly-Gly-Arg-AMC at 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm)
-
AMC standard for calibration
Procedure:
-
Prepare Thrombin Standards: Create a dilution series of purified thrombin in Assay Buffer.
-
Prepare AMC Standard Curve: Prepare a dilution series of free AMC in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations.
-
Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution in Assay Buffer to the desired final concentration (e.g., 50-200 µM).
-
Assay Setup:
-
Add 50 µL of thrombin standards or samples to the wells of the black microplate.
-
Add the AMC standards to separate wells for the calibration curve.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed Substrate Working Solution to the wells containing thrombin standards and samples.
-
Measurement: Immediately place the plate in the fluorometric reader and measure the increase in fluorescence in kinetic mode at 37°C. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of fluorescence increase (ΔRFU/min) for each standard and sample from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate from ΔRFU/min to µmol/min.
-
Plot the rate (µmol/min) of the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin concentration in the samples by interpolating their rates from the standard curve.
-
Visualizing the Processes
Caption: Chromogenic assay signaling pathway.
Caption: Fluorogenic assay signaling pathway.
Caption: General experimental workflow for thrombin activity assays.
Conclusion: Selecting the Right Tool for the Job
Both this compound and fluorogenic substrates are valuable tools for the measurement of thrombin activity. The choice between them depends largely on the specific requirements of the experiment.
This compound is a robust and cost-effective option for routine assays where high sensitivity is not the primary concern and the samples are relatively pure. Its high catalytic efficiency allows for rapid measurements.
Fluorogenic substrates are the preferred choice when high sensitivity is required, for instance, when measuring low levels of thrombin activity or in inhibitor screening assays. Their compatibility with complex biological samples like plasma and whole blood makes them versatile for a wide range of applications in hemostasis research and drug development. However, researchers should be mindful of the potential for fluorescence quenching and the need for appropriate calibration.
Ultimately, a thorough understanding of the principles, performance characteristics, and experimental considerations of each substrate type will enable researchers to select the most appropriate tool to achieve accurate and reliable results in their thrombin-related investigations.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Chromogenic Substrates for Factor Xa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Factor Xa (FXa) activity is critical in various research and clinical applications, including the development and monitoring of anticoagulant drugs, analysis of the coagulation cascade, and quality control of heparin products. Chromogenic assays provide a sensitive and specific method for quantifying FXa activity. The choice of chromogenic substrate is paramount for achieving reliable and reproducible results. This guide offers an objective comparison of different commercially available chromogenic substrates for FXa, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable substrate for their specific needs.
Principle of Chromogenic Factor Xa Assays
Chromogenic assays for FXa are based on a simple enzymatic reaction. Factor Xa, a serine protease, cleaves a synthetic oligopeptide substrate that is covalently linked to a chromophore, most commonly p-nitroaniline (pNA). The cleavage of the substrate by FXa releases free pNA, which produces a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the FXa activity in the sample.[1][2]
Below is a diagram illustrating the general workflow of a chromogenic Factor Xa assay.
Caption: General workflow of a chromogenic Factor Xa assay.
Comparison of Chromogenic Substrates
Several chromogenic substrates for Factor Xa are commercially available, each with distinct kinetic properties and specificity. The selection of a substrate should be based on the specific requirements of the assay, such as the expected range of FXa activity, the presence of other proteases, and the desired sensitivity.
The following signaling pathway diagram illustrates the enzymatic cleavage of a chromogenic substrate by Factor Xa.
Caption: Enzymatic cleavage of a chromogenic substrate by Factor Xa.
Here is a summary of the key performance characteristics of some widely used chromogenic substrates for Factor Xa:
| Substrate Name | Manufacturer | Peptide Sequence | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Specificity Notes |
| S-2765™ | Chromogenix | Z-D-Arg-Gly-Arg-pNA | 0.1 mM (bovine FXa)[3] | 290 s⁻¹ (bovine FXa)[3] | Also sensitive to trypsin.[4][5] |
| S-2222™ | Chromogenix | Bz-Ile-Glu-Gly-Arg-pNA | 0.3 mM (bovine FXa)[6] | 100 s⁻¹ (bovine FXa)[6] | Also sensitive to trypsin.[6] Insensitive to Factor IXa and kallikrein.[6] |
| BIOPHEN™ CS-11(22) | HYPHEN BioMed | Mixture of Bz-Ile-Glu(γ-OCH₃)-Gly-Arg-pNA and Bz-Ile-Glu(γ-OH)Gly-Arg-pNA[2][7] | Not explicitly stated | Not explicitly stated | High specificity for Factor Xa. Relative reactivity: Thrombin: 1, Plasmin: 2, Kallikrein: 3, aPC: 0 (FXa = 100).[7] Equivalent to Chromogenix S-2222.[8] |
| BIOPHEN™ CS-11(65) | HYPHEN BioMed | -D-Arg-Gly-Arg-pNA, 2HCl | Not explicitly stated | Not explicitly stated | High specificity for Factor Xa. Relative reactivity: Thrombin: 1, Plasmin: 1, Kallikrein: 15, aPC: 2 (FXa = 100).[9] |
| Pefachrome® FXa 8595 | Pentapharm | Z-D-Arg-Gly-Arg-pNA · 2HCl | 0.06 mM (human FXa), 0.103 mM (bovine FXa)[10] | 5441 min⁻¹ (human FXa), Not specified for bovine FXa[10] | Analogous to S-2765.[11][12] |
| Pefachrome® FXa 5277 | Pentapharm | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | 233 µM (human FXa)[10] | 5643 min⁻¹ (human FXa)[10] | Also cleaved by bovine thrombin (Km = 154 µM).[10] |
| Pefachrome® FXa 5279 | Pentapharm | CH₃OCO-D-CHG-Gly-Arg-pNA · AcOH | 97 µM (human FXa)[10] | 4589 min⁻¹ (human FXa)[10] | Also cleaved by bovine FXa (Km = 118 µM).[10] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, temperature, ionic strength) and the source of Factor Xa (human vs. bovine).
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining accurate and comparable data. Below are representative protocols for determining Factor Xa activity using chromogenic substrates in a microplate format.
General Reagents and Equipment
-
Purified Factor Xa (human or bovine)
-
Chromogenic substrate (e.g., S-2765, S-2222)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 1 mg/mL BSA)
-
Substrate Solvent (sterile, nuclease-free water)
-
Stopping Reagent (e.g., 20% acetic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Protocol 1: Factor Xa Activity Assay using S-2765
This protocol is adapted from methodologies described for S-2765.[5][13]
-
Reagent Preparation:
-
Prepare a stock solution of S-2765 by reconstituting the lyophilized powder in sterile water to a concentration of 1-2 mM.[5] Store aliquots at -20°C.
-
Prepare a working solution of S-2765 by diluting the stock solution in assay buffer to the desired final concentration (typically 0.2-0.5 mM).
-
Prepare a series of Factor Xa standards of known concentrations in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of each Factor Xa standard or unknown sample to the appropriate wells.
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed S-2765 working solution to all wells.
-
Incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 25 µL of 20% acetic acid to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot a standard curve of absorbance versus Factor Xa concentration.
-
Determine the Factor Xa concentration in the unknown samples by interpolating from the standard curve.
-
Protocol 2: Factor Xa Activity Assay using S-2222
This protocol is based on established methods for S-2222.[6][14]
-
Reagent Preparation:
-
Prepare a stock solution of S-2222 by reconstituting the lyophilized powder in sterile water to a concentration of 1-4 mM.[6] Vigorous shaking or sonication may be required for complete dissolution.[15]
-
Prepare a working solution of S-2222 by diluting the stock solution in assay buffer to a final concentration that is approximately twice the Km value (e.g., 0.6 mM).[16]
-
Prepare a series of Factor Xa standards in assay buffer.
-
-
Assay Procedure:
-
Add 150 µL of pre-warmed assay buffer to all wells.
-
Add 30 µL of Factor Xa standards or unknown samples to the respective wells.[14]
-
Pre-incubate the microplate at 37°C for 2 minutes.[14]
-
Initiate the reaction by adding 300 µL of the pre-warmed S-2222 working solution to all wells.[14]
-
Immediately start monitoring the change in absorbance at 405 nm over time (kinetic assay) or incubate for a fixed endpoint and stop the reaction as described in Protocol 1.
-
For a kinetic assay, the rate of change in absorbance (mOD/min) is determined.
-
-
Data Analysis:
-
For a kinetic assay, calculate the initial reaction velocity (V₀) for each well.
-
Plot a standard curve of V₀ versus Factor Xa concentration.
-
Determine the Factor Xa concentration in the unknown samples from the standard curve.
-
Conclusion
The selection of a chromogenic substrate for Factor Xa activity assays requires careful consideration of the experimental goals and conditions. Substrates like S-2765 and its analogue Pefachrome® FXa 8595 offer high sensitivity with low Km values, making them suitable for detecting low levels of FXa activity. S-2222 and its equivalent BIOPHEN™ CS-11(22) are also widely used and well-characterized. The BIOPHEN™ substrates provide valuable information on their relative specificity against other common serine proteases, which is a critical consideration when working with complex biological samples. For researchers requiring a panel of substrates with varying kinetic properties, the Pefachrome® FXa series offers several alternatives.
By understanding the principles of the assay and the specific characteristics of each substrate, researchers can optimize their experimental design to achieve accurate, reliable, and reproducible measurements of Factor Xa activity. The provided protocols offer a solid foundation for developing and validating these assays in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. quadratech.co.uk [quadratech.co.uk]
- 5. diapharma.com [diapharma.com]
- 6. diapharma.com [diapharma.com]
- 7. quadratech.co.uk [quadratech.co.uk]
- 8. BIOPHEN™ CS-11(22) - Factor Xa Chromogenic Substrate (1 x 25 mg) | Aniara Diagnostica, Inc. [aniara.com]
- 9. coachrom.com [coachrom.com]
- 10. loxo.de [loxo.de]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Pefachrome FXa 8595 (corresp. S-2765) [nordicdiagnostica.com]
- 13. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. aniara.com [aniara.com]
- 16. diapharma.com [diapharma.com]
A Researcher's Guide to Validating Protease Activity Assays: A Comparative Analysis of N-(p-Tosyl)-GPR-pNA Acetate and Alternatives in Clinical Research
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical for understanding disease pathogenesis and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of the widely used N-(p-Tosyl)-GPR-pNA acetate-based chromogenic assay with key alternative methods for clinical research applications. We present a detailed analysis of performance characteristics, experimental protocols, and the underlying principles of each assay to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Protease Activity Assays
The selection of a suitable protease assay depends on various factors, including the specific protease of interest, the required sensitivity, sample matrix, and throughput needs. The following tables summarize the key performance characteristics of the this compound assay and its primary alternatives.
Table 1: General Performance Characteristics
| Assay Type | Principle | Target | Common Substrate/Reagent | Detection Method | Throughput |
| Chromogenic Assay | Enzymatic cleavage of a colorless substrate to produce a colored product. | Primarily serine proteases (e.g., thrombin, trypsin). | This compound | Spectrophotometry (Absorbance at ~405 nm) | High |
| Fluorogenic Assay | Enzymatic cleavage of a non-fluorescent substrate to produce a fluorescent product. | Various proteases. | Z-Gly-Gly-Arg-AMC | Fluorometry (e.g., Ex/Em = 390/480 nm) | High |
| ELISA | Immuno-enzymatic detection of the target protease or its complex with an inhibitor. | Specific protease (e.g., Thrombin, Thrombin-Antithrombin Complex). | Specific antibodies, enzyme-conjugated secondary antibodies, and a chromogenic or fluorogenic substrate. | Spectrophotometry or Fluorometry | High |
| Azocasein Assay | Enzymatic digestion of a dye-labeled protein substrate, releasing colored peptides. | Broad-range proteases. | Azocasein | Spectrophotometry (Absorbance at ~440 nm) | Medium |
Table 2: Quantitative Performance Comparison for Thrombin Activity Measurement
| Parameter | This compound Assay | Fluorogenic Assay (Z-GGR-AMC) | Thrombin ELISA | Azocasein Assay |
| Sensitivity (LOD) | Generally in the low nanomolar range. | Can achieve picomolar sensitivity. | Typically in the low pg/mL range (e.g., < 0.188 ng/ml).[1] | Lower sensitivity, typically in the µg/mL range (LOD of 16.4 µg/mL for bromelain)[2]. |
| Limit of Quantification (LOQ) | Dependent on instrument and specific protocol. | Dependent on instrument and specific protocol. | Typically in the low ng/mL range (e.g., 0.313-20 ng/ml).[1] | 5.412 µg/mL for bromelain[2]. |
| Linearity | Good linearity over a defined concentration range. | Good linearity over a defined concentration range. | Typically demonstrates good linearity within the defined assay range. | Good linearity observed with serially diluted enzyme[2]. |
| Precision (CV%) | Intra-assay CV <10%; Inter-assay CV <15%. | Intra-assay CV <10%; Inter-assay CV <15%. | Intra-assay CV <8%; Inter-assay CV <10%[1]. | Intra-day and inter-day relative standard deviation below 2.0% for bromelain[2]. |
| Specificity | Selective for thrombin and some other serine proteases[3]. Can be affected by other proteases like trypsin and plasmin to varying degrees[3]. | Can have cross-reactivity with other proteases, though some substrates are designed for higher specificity. | High specificity due to the use of monoclonal or polyclonal antibodies against the target protease. | Non-specific; measures total proteolytic activity. |
| Interference | Susceptible to interference from colored or turbid components in the sample. | Less affected by sample turbidity than chromogenic assays. | Can be affected by cross-reacting substances and matrix effects. | Susceptible to interference from colored compounds in the sample. |
| Assay Time | Relatively short, typically kinetic reads over 30-60 minutes. | Can be longer than chromogenic assays, often requiring incubation periods. | Generally longer, involving multiple incubation and wash steps (typically 2-4 hours). | Longer, involving an extended incubation period followed by a precipitation step. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for each of the compared assays.
This compound-Based Chromogenic Assay for Thrombin Activity
This protocol is adapted for a 96-well microplate format and is suitable for measuring thrombin activity in purified systems or plasma samples.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Thrombin standard (human α-thrombin)
-
96-well clear, flat-bottom microplate
-
Microplate reader with absorbance measurement capability at 405 nm
-
Clinical plasma samples (platelet-poor plasma collected in citrate)
Procedure:
-
Sample Preparation: Centrifuge whole blood to obtain platelet-poor plasma. Samples may require dilution in assay buffer to fall within the linear range of the assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare a standard curve of thrombin in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of thrombin standard or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the pre-warmed this compound working solution to each well.
-
Immediately start kinetic measurement of absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot the Vmax values for the thrombin standards against their concentrations to generate a standard curve.
-
Determine the thrombin activity in the samples by interpolating their Vmax values from the standard curve.
-
Fluorogenic Assay for Thrombin Activity
This protocol utilizes the fluorogenic substrate Z-Gly-Gly-Arg-AMC in a 96-well microplate format.
Materials:
-
Z-Gly-Gly-Arg-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.1% PEG 8000, pH 7.4)
-
Thrombin standard (human α-thrombin)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 390/480 nm)
-
Clinical plasma samples
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the chromogenic assay.
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Gly-Arg-AMC in DMSO and dilute to the final working concentration in assay buffer. Protect from light.
-
Prepare a standard curve of thrombin in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of thrombin standard or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes in the dark.
-
Initiate the reaction by adding 30 µL of the pre-warmed Z-Gly-Gly-Arg-AMC working solution to each well.
-
Immediately start kinetic measurement of fluorescence intensity (Ex/Em = 390/480 nm) every minute for 30-60 minutes at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Generate a standard curve and determine sample thrombin activity as described for the chromogenic assay.
-
Thrombin ELISA Protocol
This protocol outlines a typical sandwich ELISA for the quantification of total thrombin in plasma.
Materials:
-
Commercially available Thrombin ELISA kit (containing pre-coated 96-well plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash Buffer (typically provided in the kit)
-
Microplate reader with absorbance measurement at 450 nm
-
Clinical plasma samples
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma. Dilute samples in the sample diluent provided in the kit.
-
Assay Protocol (as per kit instructions):
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated plate.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature.
-
Wash the wells several times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour).
-
Wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes).
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of thrombin in the samples by interpolating their absorbance values from the standard curve.
-
Azocasein Assay for Total Protease Activity
This protocol is a general method for measuring total proteolytic activity in a sample.
Materials:
-
Azocasein
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
NaOH solution (e.g., 1 M)
-
Protease standard (e.g., trypsin)
-
Microcentrifuge tubes
-
96-well clear, flat-bottom microplate
-
Spectrophotometer or microplate reader at 440 nm
-
Clinical plasma samples
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma.
-
Reagent Preparation:
-
Prepare a solution of azocasein in assay buffer (e.g., 1% w/v).
-
Prepare a standard curve of the protease standard in assay buffer.
-
-
Assay Protocol:
-
In microcentrifuge tubes, mix 100 µL of sample or standard with 100 µL of the azocasein solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding 200 µL of TCA solution.
-
Incubate on ice for 15 minutes to allow precipitation of undigested substrate.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1 M NaOH to each well to enhance the color.
-
Measure the absorbance at 440 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the total protease activity in the samples from the standard curve.
-
Visualizing Methodologies and Pathways
To further clarify the experimental workflows and the underlying biological context, the following diagrams are provided.
References
Navigating Protease Specificity: A Comparative Analysis of N-(p-Tosyl)-GPR-pNA acetate Cross-Reactivity
For researchers and drug development professionals working with serine proteases, the specificity of chromogenic substrates is paramount for accurate enzymatic activity assessment. This guide provides a comparative analysis of the cross-reactivity of a widely used thrombin substrate, N-(p-Tosyl)-GPR-pNA acetate (also known as Chromozym-TH), with several non-target proteases. The data presented here, supported by detailed experimental protocols, will aid in the design and interpretation of enzyme assays, ensuring data integrity and reliability.
Quantitative Comparison of Protease Activity
The selectivity of this compound is demonstrated by comparing its kinetic parameters with its primary target, thrombin, against other serine proteases involved in the coagulation cascade and fibrinolysis. The following table summarizes the relative hydrolysis rates of this substrate by human thrombin, human plasmin, bovine trypsin, and human Factor Xa.
| Enzyme | Classification | Relative Activity (%) |
| Human Thrombin | Serine Protease (Target) | 100 |
| Human Plasmin | Serine Protease (Non-Target) | ~15-25 |
| Bovine Trypsin | Serine Protease (Non-Target) | ~5-15 |
| Human Factor Xa | Serine Protease (Non-Target) | < 1 |
Note: The data presented is a representative summary compiled from various sources. Actual values may vary depending on the specific assay conditions.
The data clearly indicates that while this compound is an excellent substrate for thrombin, it exhibits measurable cross-reactivity with plasmin and trypsin.[1] Conversely, its activity with Factor Xa is negligible, highlighting its selectivity among closely related proteases.[1]
Understanding the Enzymatic Reaction
The enzymatic reaction underlying the use of this compound is a proteolytic cleavage event. The protease recognizes the Gly-Pro-Arg (GPR) peptide sequence and cleaves the amide bond between the arginine residue and the p-nitroanilide (pNA) group. The release of the chromophore, p-nitroaniline, results in a yellow color that can be quantified spectrophotometrically at 405 nm.
Experimental Protocol for Cross-Reactivity Assessment
This protocol outlines a method for determining the cross-reactivity of this compound with various proteases.
1. Materials:
-
This compound (substrate)
-
Purified proteases (e.g., human thrombin, human plasmin, bovine trypsin, human Factor Xa)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Enzyme Solutions: Prepare stock solutions of each protease in the assay buffer. The final concentration will depend on the activity of the enzyme preparation.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Enzyme Dilutions: Prepare serial dilutions of each protease in the assay buffer.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the appropriate enzyme dilution to each well.
-
Include a blank control for each enzyme containing 25 µL of assay buffer instead of the enzyme.
-
-
Initiate Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding enzyme-containing wells.
-
Calculate the rate of reaction (V) for each enzyme concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the reaction rate (V) against the enzyme concentration to determine the specific activity of each protease on the substrate.
-
Compare the specific activities to determine the relative cross-reactivity.
-
Signaling Pathway Context: The Coagulation Cascade
Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. The specificity of a thrombin substrate is critical to avoid erroneous measurements due to the activity of other proteases in this pathway, such as Factor Xa, or those in the related fibrinolytic pathway, like plasmin.
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. By employing rigorous experimental design and being mindful of potential off-target activities, researchers can ensure the accuracy and validity of their enzymatic assays.
References
A Comparative Kinetic Analysis of Tos-Gly-Pro-Arg-pNA and Alternative Peptide Substrates for Serine Proteases
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is paramount for the accurate kinetic analysis of proteases. This guide provides an objective comparison of the kinetic performance of Nα-Tosyl-glycyl-prolyl-arginine-p-nitroanilide (Tos-Gly-Pro-Arg-pNA), also known as Chromozym TH, with other commercially available peptide substrates. The comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for reproducibility.
This guide will delve into the kinetic parameters (Km, kcat, and kcat/Km) of Tos-Gly-Pro-Arg-pNA and its alternatives, offering insights into their substrate affinity and catalytic efficiency with key serine proteases of the coagulation cascade.
Comparative Kinetic Data of Peptide Substrates
The following table summarizes the kinetic parameters for Tos-Gly-Pro-Arg-pNA and other widely used chromogenic substrates. It is important to note that experimental conditions such as buffer composition, pH, and temperature can influence these values.
| Substrate Name | Peptide Sequence | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Experimental Conditions |
| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 | 127 | 30.4 | pH 7.8, 25°C, I = 0.11 M |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 | 91.4 | 68.7 | pH 7.8, 25°C, I = 0.11 M |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Human Factor Xa | 99 | - | - | -[1] |
| S-2251 | H-D-Val-Leu-Lys-pNA | Human Plasmin | 300 | - | - | pH 7.4, 37°C[2] |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | Human Plasma Kallikrein | - | - | - | pH 7.5, 37°C[3] |
Note: A direct comparison of kcat/Km values across different enzymes is not meaningful as it reflects the efficiency for a specific enzyme-substrate pair. The data is presented to showcase the substrate's performance with its primary target enzyme.
Experimental Protocols
Reproducible and accurate kinetic analysis relies on meticulously executed experimental protocols. Below is a detailed methodology for a typical enzyme kinetic assay using a p-nitroanilide (pNA) chromogenic substrate.
General Protocol for Enzyme Kinetics Assay with pNA Substrates
This protocol is a generalized procedure and may require optimization based on the specific enzyme and substrate being investigated.
I. Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the target enzyme should be prepared. For instance, for thrombin and Factor Xa, a common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[4] For plasmin, a Tris-HCl buffer at pH 7.4 is often used.[2][5] The pH should be adjusted at the temperature of the assay.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear rate of product formation over the measurement period.
-
Substrate Stock Solution: Dissolve the peptide-pNA substrate in an appropriate solvent, such as deionized water or DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
p-Nitroaniline (pNA) Standard Curve: To convert absorbance values to molar concentrations of the product, a standard curve should be generated. Prepare a series of known concentrations of free pNA in the assay buffer.
II. Assay Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay wells. This range should typically span from 0.1 x Km to 10 x Km of the enzyme for the substrate.
-
Reaction Setup: In a 96-well microplate, add the diluted substrate solutions to the wells.
-
Enzyme Addition: To initiate the reaction, add a fixed amount of the enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Monitor the increase in absorbance at 405 nm over time. The rate of the reaction is determined from the linear phase of the absorbance versus time plot.
III. Data Analysis:
-
Calculate Initial Velocity (V₀): Convert the rate of change in absorbance (ΔA/min) to the initial reaction velocity (V₀) in units of µM/min using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹) or the pNA standard curve.
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the enzymatic reaction workflow, a comparison of substrate efficiency, and the relevant biological pathway.
References
A Comprehensive Guide to Alternatives for N-(p-Tosyl)-GPR-pNA in High-Throughput Screening
For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of proteases, particularly trypsin-like serine proteases, the selection of an appropriate substrate is paramount for assay sensitivity, reliability, and efficiency. N-(p-Tosyl)-GPR-pNA acetate has traditionally been a widely used chromogenic substrate. However, the landscape of available tools has expanded, offering a range of alternatives with distinct advantages. This guide provides an objective comparison of N-(p-Tosyl)-GPR-pNA with its key alternatives, supported by experimental data and detailed protocols to inform your assay development.
Executive Summary
This guide evaluates chromogenic and fluorogenic substrates as alternatives to N-(p-Tosyl)-GPR-pNA for the high-throughput screening of trypsin-like serine proteases. The comparison focuses on key performance indicators, including kinetic parameters (Km and kcat), and their implications for assay sensitivity and design. While direct head-to-head comparisons under identical HTS conditions are limited in publicly available literature, this guide synthesizes available data to provide a comprehensive overview.
Fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (AMC), generally offer significantly higher sensitivity compared to p-nitroanilide (pNA)-based chromogenic substrates. This increased sensitivity can be advantageous for detecting low levels of enzyme activity or for screening inhibitors with high potency. However, chromogenic substrates remain a cost-effective and reliable option for many applications.
Comparison of Substrate Performance
The choice of substrate directly impacts the performance of an HTS assay. The following table summarizes the kinetic parameters for N-(p-Tosyl)-GPR-pNA and its alternatives with trypsin, a model trypsin-like serine protease. Lower Km values indicate higher substrate affinity, while higher kcat values represent a faster turnover rate. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Substrate Name | Type | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Considerations |
| N-(p-Tosyl)-GPR-pNA | Chromogenic | p-Nitroanilide (pNA) | ~200-500 | ~5-20 | ~1-4 x 10⁴ | Standard, cost-effective, moderate sensitivity. |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Chromogenic | p-Nitroanilide (pNA) | ~1000-2000[1][2][3] | ~1-5[1] | ~0.5-2.5 x 10³ | Lower affinity and turnover than Tos-GPR-pNA. |
| Z-Lys-pNA | Chromogenic | p-Nitroanilide (pNA) | ~100-300[4][5] | ~0.5[4][5] | ~1.4 x 10³[4][5] | Alternative chromogenic option. |
| Boc-VPR-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | ~21-25[6] | ~89-105[6] | ~3.5-5 x 10⁶[6] | High sensitivity, suitable for low enzyme concentrations.[6][7] |
| Z-GPR-AMC | Fluorogenic | Aminomethylcoumarin (AMC) | ~54[8] | Not readily available | Not readily available | Fluorescent alternative with good affinity.[8][9][10][11] |
Note: The kinetic parameters presented are compiled from various sources and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
Signaling Pathways and Experimental Workflow
The fundamental principle behind these assays involves the enzymatic cleavage of a synthetic substrate, leading to the release of a detectable reporter molecule.
Caption: General signaling pathway for protease activity assays.
The typical workflow for a high-throughput screening assay using either chromogenic or fluorogenic substrates follows a series of standardized steps.
Caption: A typical high-throughput screening workflow.
Experimental Protocols
Detailed and validated protocols are crucial for the success of any HTS campaign. Below are generalized protocols for assays using chromogenic and fluorogenic substrates.
Chromogenic Assay Protocol (e.g., using a pNA-based substrate)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
Enzyme Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration.
-
Substrate Stock Solution: Dissolve the pNA-based substrate in a suitable organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound or DMSO (for control wells) to each well.
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted enzyme solution to each well and mix. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes, or in endpoint mode after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|, where σ is the standard deviation and µ is the mean of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1 is considered excellent for HTS.[12][13][14]
-
Fluorogenic Assay Protocol (e.g., using an AMC-based substrate)
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 10 mM CaCl₂, and 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl.
-
Substrate Stock Solution: Dissolve the AMC-based substrate in DMSO to a stock concentration of 1-10 mM.[7]
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of test compound or DMSO to each well of a black, opaque microplate.
-
Add 20 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted enzyme solution to each well and mix gently. Pre-incubate for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 5 µL of the substrate working solution to each well.
-
Measure the fluorescence intensity immediately using a microplate reader with excitation at ~380 nm and emission at ~460 nm in kinetic mode for 15-30 minutes, or in endpoint mode after a fixed incubation time at 37°C.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence increase over time.
-
Determine the percent inhibition for each test compound.
-
Calculate the Z'-factor and signal-to-background (S/B) ratio to evaluate assay performance. A high S/B ratio is desirable for robust hit identification.
-
Logical Relationship for Substrate Selection
The selection of an appropriate substrate is a critical decision in HTS assay development, balancing sensitivity, cost, and the specific goals of the screen.
Caption: Decision tree for selecting a suitable protease substrate.
Conclusion
While N-(p-Tosyl)-GPR-pNA remains a viable and cost-effective option for HTS assays targeting trypsin-like proteases, a variety of superior alternatives are available. Fluorogenic substrates, particularly AMC-based peptides like Boc-VPR-AMC, offer significantly enhanced sensitivity, which is crucial for identifying potent inhibitors and for assays with low enzyme concentrations. The choice of substrate should be guided by the specific requirements of the HTS campaign, including the desired level of sensitivity, budget constraints, and the nature of the target enzyme. Careful consideration of the kinetic properties of the substrate and optimization of the assay protocol are essential for the successful execution of a high-throughput screen.
References
- 1. researchgate.net [researchgate.net]
- 2. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate activation in the trypsin-catalyzed hydrolysis of benzoyl-L-arginine p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-Gly-Pro-Arg-AMC › PeptaNova [peptanova.de]
- 11. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 12. assay.dev [assay.dev]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
Correlation of chromogenic assay results with traditional coagulation assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of coagulation factor activity is paramount in the diagnosis and management of bleeding disorders, as well as in the development and monitoring of therapeutic interventions. While traditional clot-based assays have long been the standard, chromogenic assays have emerged as a valuable alternative, offering distinct advantages in specific clinical and research settings. This guide provides an objective comparison of the performance of chromogenic and traditional coagulation assays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assay for your needs.
Principles of the Assays
Traditional coagulation assays, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), are global assays that measure the time to fibrin clot formation.[1][2] These one-stage clotting assays assess the integrity of the intrinsic, extrinsic, and common pathways of the coagulation cascade.[3][4]
In contrast, chromogenic assays are two-stage assays that measure the activity of a specific coagulation factor.[3][5] In the first stage, the target factor is activated. In the second stage, the activated factor cleaves a specific chromogenic substrate, releasing a colored compound (paranitroaniline), which is quantified spectrophotometrically at 405 nm.[5] The amount of color produced is directly proportional to the activity of the coagulation factor.[5]
Performance Comparison: A Data-Driven Analysis
The choice between a chromogenic and a traditional coagulation assay often depends on the specific factor being measured, the patient population, and the therapeutic products being used. The following tables summarize quantitative data from various studies, highlighting the correlation and discrepancies between the two methods.
Table 1: Factor VIII Activity Assays
| Parameter | One-Stage Clotting Assay (aPTT-based) | Chromogenic Assay | Key Findings & Citations |
| Sensitivity (Mild Hemophilia A) | 65% | 85% | Chromogenic assays demonstrate higher sensitivity in diagnosing mild hemophilia A.[6] |
| Specificity (Mild Hemophilia A) | 80% | 90% | Chromogenic assays show greater specificity in diagnosing mild hemophilia A.[6] |
| Interference with Lupus Anticoagulant | Can show false positivity | 100% specific in excluding these cases | One-stage assays are susceptible to interference from lupus anticoagulants, which can lead to misdiagnosis.[6] |
| Discrepancy in Results | A >1.5-fold difference between assays has been reported.[3] The one-stage assay result is often higher than the chromogenic result.[7] | Discrepancies are particularly noted in patients with specific factor VIII gene mutations.[6][7][8] | Up to 30% of patients with non-severe hemophilia A may have discordant results between the two assays.[7] |
| Recovery of Recombinant FVIII | Mean recovery of 96.7% for a pegylated rFVIII.[9] | Mean recovery of 73.7% for the same pegylated rFVIII.[9] | Significant variability in one-stage assay results for modified recombinant products depending on the aPTT reagent used.[3][10] |
Table 2: Factor IX Activity Assays
| Parameter | One-Stage Clotting Assay | Chromogenic Assay | Key Findings & Citations |
| Correlation | Good correlation in severe hemophilia B. | Higher Factor IX values reported in individuals with a mild bleeding phenotype, often associated with specific F9 gene mutations.[5] | Discrepancies are less common than with Factor VIII but can occur, particularly in mild disease.[5] |
| Reproducibility (CV%) | - | Between-run CVs <6.7% | Chromogenic assays demonstrate good reproducibility for Factor IX measurement.[11] |
| Recovery of Recombinant FIX | - | Recoveries mostly within 100 ± 25% for various recombinant FIX products. | Chromogenic assays are potentially more consistent for measuring replacement FIX products.[11] |
Table 3: Antithrombin III and Protein C Activity Assays
| Parameter | Clot-Based Assay | Chromogenic Assay | Key Findings & Citations |
| Antithrombin III Correlation | Significant difference observed with heparin cofactor assays, partly due to heat defibrination steps required in clotting assays.[12] | Amidolytic (chromogenic) assays do not require defibrination, avoiding potential loss of functional Antithrombin III.[12] | The two methods may not measure the same component, especially in acquired deficiencies.[13] |
| Protein C Correlation (R) | R = 0.94 | Good correlation between the two methods.[14][15] | Despite good correlation, a significant bias exists, with the chromogenic method measuring on average 7.8% more protein C.[14][15] |
| Protein C Specificity | 93% | 97% | Chromogenic assays show better specificity for Protein C activity.[14][15] |
| Interferences (Protein C) | Susceptible to interference from coagulation inhibitors, elevated Factor VIII, and Factor V Leiden mutation.[14][15] | Not influenced by these interferences but may be insensitive to rare mutations affecting domains other than the active site.[14][15] | Chromogenic assays are generally recommended due to fewer interferences.[14][15][16] |
Table 4: Prothrombin (Factor II) and Prothrombin Time (PT)
| Parameter | Coagulation Assay (PT) | Chromogenic Assay | Key Findings & Citations |
| Prothrombin (Factor II) Correlation | Highly significant positive correlation between chromogenic and coagulation assays for Factor II.[17] | - | Correlation with global coagulation tests like PT is lower.[17] |
| Prothrombin Time (PT) Correlation (r) | r = 0.96 (normal and congenitally deficient plasmas), r = 0.95 (patients on oral anticoagulants) | High correlation between chromogenic PT and conventional clotting PT.[18] | The chromogenic PT method is sensitive to deficiencies in the extrinsic and common pathways (except fibrinogen).[18] |
| Reproducibility (CV%) | - | Between-assay CV < 3% | Chromogenic PT assays demonstrate high reproducibility.[18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for traditional and chromogenic assays.
Experimental Protocol 1: One-Stage Activated Partial Thromboplastin Time (aPTT)-Based Factor VIII Assay
-
Principle: This assay measures the time to clot formation after the addition of a reagent containing a surface activator and phospholipids to citrated plasma, followed by recalcification. The degree of correction of the prolonged clotting time of Factor VIII deficient plasma is proportional to the Factor VIII activity in the test sample.[1][3]
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate at a 9:1 ratio of blood to anticoagulant.[2] Centrifuge to obtain platelet-poor plasma.
-
Procedure: a. Pre-warm citrated patient plasma, Factor VIII deficient plasma, and aPTT reagent to 37°C.[1] b. Mix dilutions of patient plasma with an equal volume of Factor VIII deficient plasma.[3] c. Add the aPTT reagent (containing a surface activator like silica or kaolin, and phospholipids) to the plasma mixture and incubate.[1][2] d. Add calcium chloride to initiate the clotting cascade.[1] e. Measure the time until a fibrin clot is formed using a coagulometer.
-
Calibration: A standard curve is generated using a reference plasma with a known Factor VIII concentration.
-
Data Analysis: The clotting times of the patient samples are compared to the standard curve to determine the Factor VIII activity, usually expressed as a percentage of normal or in International Units per milliliter (IU/mL).
Experimental Protocol 2: Chromogenic Factor VIII Assay
-
Principle: This is a two-stage assay. In the first stage, Factor X is activated to Factor Xa by Factor IXa in the presence of Factor VIIIa, calcium, and phospholipids. In the second stage, the generated Factor Xa cleaves a specific chromogenic substrate, releasing a colored product. The rate of color formation is proportional to the Factor VIII activity.[3][5]
-
Sample Preparation: Same as for the one-stage assay.
-
Procedure: a. Dilute patient plasma. b. Stage 1: Mix the diluted plasma with a reagent containing Factor IXa, Factor X, phospholipids, and calcium. Incubate to allow for the generation of Factor Xa. c. Stage 2: Add a specific chromogenic substrate for Factor Xa. d. Measure the change in absorbance at 405 nm over time using a spectrophotometer.[5]
-
Calibration: A standard curve is generated using a reference plasma with a known Factor VIII concentration.
-
Data Analysis: The rate of color development in the patient samples is compared to the standard curve to determine the Factor VIII activity.
Visualizing the Mechanisms and Workflows
Diagrams can aid in understanding the complex signaling pathways and experimental procedures.
Caption: The Coagulation Cascade and targets of traditional assays.
Caption: General workflow of a two-stage chromogenic assay.
Conclusion
Both chromogenic and traditional coagulation assays have their established places in research and clinical diagnostics. Traditional clotting assays provide a global assessment of the coagulation pathways and are widely available.[3][10] However, they can be prone to interferences and may show variability with certain therapeutic products.[3][6]
Chromogenic assays offer higher specificity for individual factor activity, are less susceptible to many interferences that affect clot-based tests, and may provide a more accurate reflection of the bleeding phenotype in certain patient populations, such as those with mild hemophilia A.[5][6][14] However, they can be more expensive and less readily available in all laboratory settings.[3][10]
The selection of an appropriate assay requires careful consideration of the specific application, the potential for interfering substances, and the patient's clinical context. For drug development professionals, understanding the nuances of these assays is critical for the accurate assessment of novel pro- and anti-coagulant therapies. This guide provides a foundational understanding to facilitate informed decision-making in the ever-evolving field of hemostasis.
References
- 1. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.human.de [assets.human.de]
- 5. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 6. Comparative analysis of chromogenic vs clot.based one stage APTT assay for determination of factor VIII level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. One-stage vs. chromogenic assays in haemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionbiologic.com [precisionbiologic.com]
- 10. Original Article [sciencehub.novonordisk.com]
- 11. Evaluation of chromogenic factor IX assays by automated protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antithrombin III assays using biological and chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of antithrombin III procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A chromogenic assay of prothrombin compared with coagulation tests during anticoagulant therapy and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical evaluation of a fully automated chromogenic method for prothrombin time compared with a conventional coagulation method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of N-(p-Tosyl)-GPR-pNA and Other GPR-pNA Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate N-(p-Tosyl)-GPR-pNA, also known as Chromozym TH, with other commonly used GPR-pNA substrates. The focus of this comparison is on substrate specificity, supported by quantitative experimental data, to aid researchers in selecting the most appropriate substrate for their protease activity assays.
Introduction to GPR-pNA Substrates
Chromogenic substrates with the core amino acid sequence Gly-Pro-Arg (GPR) linked to a p-nitroaniline (pNA) group are widely used for the kinetic analysis of serine proteases, particularly thrombin. The enzymatic cleavage of the bond between arginine and pNA releases the chromophore, resulting in a measurable color change at 405 nm. The rate of this color change is directly proportional to the enzyme's activity. The specificity of these substrates can be modulated by N-terminal protecting groups, influencing their interaction with different proteases.
Quantitative Comparison of Substrate Specificity
The specificity of a protease for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific enzymatic reaction. The following table summarizes the kinetic parameters of N-(p-Tosyl)-GPR-pNA and other relevant chromogenic substrates with key serine proteases of the coagulation cascade.
| Substrate Name | N-Terminal Group | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| N-(p-Tosyl)-GPR-pNA (Chromozym TH) | Tosyl | Human α-Thrombin | 11 | 130 | 11.8 | [1] |
| Bovine α-Thrombin | 16 | 120 | 7.5 | [1] | ||
| Bovine Factor Xa | - | Insensitive | - | [2] | ||
| H-D-Phe-Pip-Arg-pNA (S-2238) | H-D-Phe-Pip | Human α-Thrombin | 6.7 | 120 | 17.9 | [1] |
| Bovine α-Thrombin | 8.7 | 110 | 12.6 | [1] | ||
| Bovine Factor Xa | - | Insensitive | - | [2] | ||
| Spectrozyme-TH | H-D-hexahydrotyrosyl-Ala-Arg | Human α-Thrombin | 4.4 | 35 | 8.0 | [1] |
| Bovine α-Thrombin | 5.3 | 40 | 7.5 | [1] | ||
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Benzoyl | Bovine Factor Xa | >100 | - | Low | [2][3] |
| Human α-Thrombin | - | Insensitive | - | [2] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
From the data, it is evident that for thrombin, S-2238 exhibits a slightly higher specificity constant compared to N-(p-Tosyl)-GPR-pNA. However, both substrates are highly specific for thrombin and are reported to be insensitive to Factor Xa, a critical consideration for assays in complex biological samples where multiple proteases may be present.[1][2] Substrates like S-2222 are designed for Factor Xa and show minimal to no reactivity with thrombin.[2]
Signaling Pathway: The Coagulation Cascade
The primary target for GPR-pNA substrates, thrombin, is a key enzyme in the coagulation cascade. Understanding this pathway is crucial for interpreting experimental results. The cascade is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a fibrin clot.
Caption: The Coagulation Cascade Pathways.
Experimental Protocols
General Protocol for Determining Protease Kinetic Parameters (Km and kcat)
This protocol outlines the general steps for determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a serine protease using a chromogenic pNA substrate.
References
- 1. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chromozym-TH for Thrombin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Chromozym-TH, a chromogenic substrate widely used for the determination of serine protease activity, with a particular focus on thrombin. We will delve into its applications, and limitations, and compare its performance with alternative substrates, supported by experimental data. This guide aims to equip researchers with the necessary information to make informed decisions when selecting an appropriate assay for their specific needs.
Introduction to Chromozym-TH
Chromozym-TH (Tosyl-Gly-Pro-Arg-4-nitroanilide acetate) is a synthetic chromogenic substrate designed for the photometric determination of thrombin activity.[1] The principle of the assay is based on the enzymatic cleavage of the substrate by thrombin, which releases the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[1]
Applications of Chromozym-TH
The primary application of Chromozym-TH is in the quantification of thrombin activity in various biological samples, including purified enzyme preparations and plasma.[1] Its use extends to the assessment of antithrombin activity, a key regulator of coagulation.[2] The straightforward nature of the assay makes it a valuable tool in both basic research and clinical laboratory settings for studying the coagulation cascade.
Limitations of Chromozym-TH
Despite its widespread use, Chromozym-TH and other chromogenic substrates have several limitations that researchers should consider:
-
Interference from Sample Turbidity: A significant drawback of chromogenic assays is their susceptibility to interference from turbid samples. This makes them less suitable for use with platelet-rich plasma (PRP) or whole blood, as the cellular components can scatter light and affect absorbance readings.[3]
-
Sensitivity: Compared to fluorogenic substrates, chromogenic assays may exhibit lower sensitivity, potentially limiting their application in studies where very low levels of thrombin activity need to be detected.[4]
-
Influence of α2-Macroglobulin: Thrombin bound to α2-macroglobulin, a plasma proteinase inhibitor, can still cleave small synthetic substrates like Chromozym-TH. This may not accurately reflect the physiologically relevant thrombin activity, as the thrombin-α2-macroglobulin complex has reduced activity towards larger, natural substrates like fibrinogen.[2]
-
Discrepancy with Clotting Activity: The enzymatic activity of thrombin measured by chromogenic substrates may not always correlate with its biological clotting activity. For instance, the loss of clotting activity of thrombin during storage may not be proportionally reflected in its activity towards synthetic substrates.
Performance Comparison with Alternative Substrates
The selection of a substrate for measuring thrombin activity depends on the specific requirements of the experiment, including the sample type, required sensitivity, and the desired endpoint. Here, we compare Chromozym-TH with other commonly used chromogenic and fluorogenic substrates.
Chromogenic Substrates
Several other chromogenic substrates for thrombin are commercially available, with S-2238 (H-D-Phe-Pip-Arg-pNA) and Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) being prominent alternatives. The performance of these substrates can be compared based on their kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Chromozym-TH | 16 | 130 | 8.1 |
| S-2238 | 9 | 120 | 13.3 |
| Spectrozyme-TH | 6 | 110 | 18.3 |
Data from a study comparing human α-thrombin activity with the three substrates at pH 7.8 and 23°C.
As the table indicates, while all three substrates are effective in measuring thrombin activity, S-2238 and Spectrozyme-TH exhibit higher catalytic efficiencies compared to Chromozym-TH, primarily due to their lower Km values, suggesting a higher affinity for thrombin.
Fluorogenic Substrates
Fluorogenic assays represent a significant advancement in the measurement of thrombin activity, offering several advantages over chromogenic methods. These assays utilize substrates that, upon cleavage by thrombin, release a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The resulting fluorescence signal is proportional to thrombin activity.[4]
Advantages of Fluorogenic Assays:
-
Higher Sensitivity: Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower concentrations of thrombin.[4]
-
Suitability for Complex Samples: A key advantage is their compatibility with turbid samples like platelet-rich plasma and whole blood, as fluorescence measurements are less affected by light scattering.[3] This makes them ideal for more physiologically relevant studies of coagulation.
-
Wider Dynamic Range: Fluorogenic assays often provide a broader dynamic range for measurement.
Commonly Used Fluorogenic Substrate:
Experimental Protocols
Thrombin Activity Assay using Chromozym-TH
This protocol is adapted from the manufacturer's technical sheet.[1]
1. Reagent Preparation:
-
Tris Buffer (50 mM Tris, 227 mM NaCl, pH 8.3): Dissolve 6.055 g of Tris and 1.33 g of NaCl in approximately 750 mL of double-distilled water. Adjust the pH to 8.3 with 2 M HCl. Bring the final volume to 1 L with double-distilled water. For plasma samples, the addition of 1 mg/mL Bovine Serum Albumin (BSA) is recommended.[1]
-
Chromozym-TH Solution (1.9 mM): Dissolve 5 mg of Chromozym-TH in 4 mL of double-distilled water. This solution is stable for at least 4 weeks when stored at 2 to 8°C.[1]
2. Assay Procedure:
-
Pipette 2.8 mL of Tris buffer into a cuvette.
-
Add 0.3 mL of the Chromozym-TH solution and mix.
-
Incubate the mixture at 25°C.
-
Initiate the reaction by adding 0.1 mL of the thrombin sample.
-
Immediately mix and monitor the change in absorbance at 405 nm over time.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.[1]
3. Calculation of Thrombin Activity:
The thrombin activity in the sample can be calculated using the following formula:
Activity (U/mL) = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)
Where:
-
ΔA/min is the change in absorbance per minute.
-
Total Volume is the final volume in the cuvette (3.2 mL).
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (10.4 L·mmol-1·cm-1).[1]
-
Sample Volume is the volume of the thrombin sample added (0.1 mL).
-
Light Path is the path length of the cuvette (typically 1 cm).
Fluorometric Thrombin Activity Assay
This is a general protocol for a fluorometric thrombin activity assay using a substrate like Z-Gly-Gly-Arg-AMC.[5][6]
1. Reagent Preparation:
-
Assay Buffer: A suitable buffer such as Tris-buffered saline (TBS) or HEPES-buffered saline (HBS) at a physiological pH (e.g., 7.4).
-
Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) in a suitable solvent like DMSO. Dilute the stock solution to the desired working concentration in the assay buffer.
-
Thrombin Standard: A purified thrombin preparation of known concentration to generate a standard curve.
2. Assay Procedure:
-
Prepare a series of thrombin standards by diluting the thrombin stock solution in the assay buffer.
-
Pipette 50 µL of each standard and sample into the wells of a black 96-well microplate.
-
Prepare a reaction mix containing the fluorogenic substrate in the assay buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm at 37°C for 30-60 minutes, taking readings every 2-3 minutes.[5][7]
3. Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) for each standard and sample from the linear portion of the kinetic curve.
-
Plot the rate of fluorescence increase for the standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the samples by interpolating their rates from the standard curve.[7]
Signaling Pathways and Experimental Workflows
Thrombin Generation Assay (TGA) Logical Flow
The measurement of thrombin activity is often a component of a broader assessment of the coagulation potential of a sample. Thrombin Generation Assays (TGAs) provide a more "global" view of hemostasis by continuously monitoring thrombin formation and inhibition.
References
A Researcher's Guide to Evaluating N-(p-Tosyl)-GPR-pNA Acetate from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the consistency and performance of biochemical reagents are paramount. N-(p-Tosyl)-GPR-pNA acetate, a chromogenic substrate for trypsin-like serine proteases such as thrombin, urokinase, and plasmin, is a critical tool for enzyme activity assays.[1][2][3][4] The cleavage of this substrate by the target enzyme releases p-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzymatic activity.[1][2][3][5] Given the variability that can exist between lots and suppliers, a thorough in-house evaluation is essential to ensure data accuracy and reproducibility.
This guide provides a framework for the comparative evaluation of this compound from various commercial sources. It includes a summary of specifications from several suppliers, detailed experimental protocols for performance validation, and visual representations of the underlying biochemical processes and workflows.
Supplier and Product Specification Overview
A critical first step in selecting a reagent is to compare the product specifications provided by different suppliers. While performance can vary, the stated purity and formulation offer a baseline for comparison. The following table summarizes the information available from a selection of suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Storage Temperature |
| Cayman Chemical | N-(p-Tosyl)-GPR-pNA (acetate) | 86890-95-1 | >98% | C26H34N8O7S • C2H4O2 | -20°C |
| TargetMol | This compound | 86890-95-1 | ≥95% | C28H38N8O9S | -20°C |
| Sigma-Aldrich | N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt | 86890-95-1 | Not specified | C26H34N8O7S · C2H4O2 | -20°C |
| MedchemExpress | This compound (Chromozym-TH) | 86890-95-1 | Not specified | Not specified | Room temperature |
| 3B Pharmachem | N-P-TOSYL-GLY-PRO-ARG P-NITROANILIDE ACETATE SALT | 86890-95-1 | Not specified | Not specified | Not specified |
| Nanjing Peptide Biotech Ltd. | N-P-TOSYL-GLY-PRO-ARG P-NITROANILIDE ACETATE SALT | 86890-95-1 | Not specified | Not specified | Not specified |
Note: This table is based on publicly available data from supplier websites and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound from different suppliers, a series of standardized experiments should be conducted. These include purity analysis, determination of kinetic parameters, and stability assessment.
Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of the substrate from different suppliers and confirm its identity.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound from each supplier in a suitable solvent such as DMF or DMSO.[1] Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Detection: Monitor the elution profile at a wavelength of 314 nm, which is one of the absorbance maxima for this compound.[1]
-
Analysis: Compare the chromatograms for the presence of a single major peak. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Kinetic Analysis of Enzyme Activity
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for a specific protease using the substrate from each supplier.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 0.05 M Tris-HCl with 0.1 M NaCl, pH 8.3.[6]
-
Enzyme Solution: Prepare a stock solution of a well-characterized trypsin-like protease (e.g., bovine thrombin) at a known concentration. Dilute the enzyme to a working concentration in the assay buffer immediately before use.
-
Substrate Solutions: Prepare a series of dilutions of the this compound from each supplier in the assay buffer. Concentrations should typically range from 0.1 to 5 times the expected Km value.
-
-
Assay Procedure:
-
The assay can be performed in a 96-well plate format for high-throughput analysis.
-
Add a fixed volume of the enzyme solution to each well.
-
Initiate the reaction by adding a volume of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.[6]
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Substrate Stability Assessment
Objective: To evaluate the stability of the substrate from different suppliers under various storage conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of the substrate from each supplier in both an aqueous buffer (e.g., PBS pH 7.2) and an organic solvent (e.g., DMSO).[1][7]
-
Storage Conditions: Aliquot the solutions and store them under different conditions:
-
Analysis Over Time: At regular intervals (e.g., 1, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Performance Check:
-
Analyze the purity of the stored substrate using the HPLC method described above.
-
Perform a kinetic assay using a fixed, near-saturating concentration of the substrate and a standard enzyme concentration to assess any decrease in performance.
-
-
Data Comparison: Compare the degradation profiles and the retention of activity for the substrates from different suppliers. Chromogenic substrates are generally stable for months when stored in sterile water at 2-8°C, but stability can decrease in alkaline buffers.[7]
Visualizing the Processes
Diagrams are essential for a clear understanding of the biochemical pathways and experimental procedures.
References
- 1. N-(p-Tosyl)-GPR-pNA (acetate) | CAS 86890-95-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. N-P-TOSYL-GLY-PRO-ARG P-NITROANILIDE ACETATE SALT | 86890-95-1 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocat.com [biocat.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Safety Operating Guide
Proper Disposal Procedures for N-(p-Tosyl)-GPR-pNA acetate
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of N-(p-Tosyl)-GPR-pNA acetate, a chromogenic substrate for thrombin. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Chemical and Safety Data
While this compound itself is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care in a laboratory setting. The enzymatic cleavage of this substrate by thrombin releases p-nitroaniline (pNA), a compound classified as acutely toxic.[1][2] Therefore, waste generated from experimental use requires specific handling as hazardous waste.
| Chemical Name | This compound | p-Nitroaniline (pNA) |
| Synonyms | Chromozym-TH acetate, Tos-Gly-Pro-Arg-pNA | 4-Nitroaniline |
| CAS Number | 86890-95-1[3] | 100-01-6 |
| Molecular Formula | C28H38N8O9S[3] | C6H6N2O2 |
| GHS Classification | Not classified as hazardous | Acutely toxic, specific organ toxicity, mutagen[2] |
| Primary Hazard | Releases toxic p-nitroaniline upon cleavage. | Toxic if swallowed, inhaled, or in contact with skin.[2] |
Disposal Procedures
A two-pronged approach is necessary for the disposal of this compound, addressing the unused reagent and the waste generated during experimental procedures.
Disposal of Unused this compound
For unused or expired this compound in its solid form, the following steps should be taken:
-
Consult Local Regulations : Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[3][4]
-
Container Labeling : Ensure the container is clearly labeled with the full chemical name.
-
Waste Collection : Dispose of the solid waste in a designated container for non-hazardous chemical waste. Do not mix with other waste streams.
Disposal of Experimental Waste Containing p-Nitroaniline (pNA)
Waste generated from assays using this compound will contain the hazardous byproduct p-nitroaniline. This waste must be treated as hazardous.
-
Waste Segregation : All liquid waste from the assay (e.g., from microplate wells) and any contaminated materials (e.g., pipette tips, gloves) should be collected in a dedicated, leak-proof hazardous waste container.[5][6]
-
Labeling : The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the contents, specifically noting the presence of p-nitroaniline.[6]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[6]
-
Disposal Request : Arrange for the disposal of the hazardous waste through your institution's EHS department.[6]
Experimental Protocols
Chromogenic Thrombin Activity Assay
This protocol outlines a typical experiment for measuring thrombin activity using this compound.
-
Reagent Preparation :
-
Assay Procedure :
-
Add a specific volume of the thrombin standard or sample to each well of a microplate.
-
Add the this compound substrate solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition :
-
Measure the absorbance of each well at 405 nm using a microplate reader at regular intervals. The increase in absorbance is directly proportional to the amount of pNA released and thus to the thrombin activity.
-
Visualizations
Thrombin's Role in the Coagulation Cascade```dot
Caption: A typical workflow for a chromogenic thrombin activity assay.
References
- 1. chemos.de [chemos.de]
- 2. amherst.edu [amherst.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling N-(p-Tosyl)-GPR-pNA acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of N-(p-Tosyl)-GPR-pNA acetate (CAS 86890-95-1), a chromogenic substrate for thrombin. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. The recommendations provided are based on general laboratory safety principles and the known hazards of similar chemical compounds, particularly p-nitroaniline (pNA), which is released during enzymatic cleavage of this substrate.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted for the specific experimental conditions. However, the following table summarizes the minimum recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Essential for all procedures involving this compound to protect against splashes and airborne particles. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Minimum requirement for handling. Given the potential hazards of p-nitroaniline, double-gloving is recommended, especially during weighing and solution preparation. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the solid form of the compound to prevent inhalation of fine particles. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan is critical for the safe and effective use of this compound.
Receiving and Storage
Upon receiving the compound, verify the integrity of the packaging. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.
Preparation of Solutions
As this compound is a solid, careful handling is required during the preparation of stock solutions to avoid generating dust.
Experimental Protocol: Preparation of a Stock Solution
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Don PPE: Wear all recommended personal protective equipment, including double gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound. Minimize the time the container is open.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, DMF, or PBS) to the solid.[1] Gently vortex or sonicate to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C) and protect it from light.
Use in Assays
When using the substrate in enzymatic assays, standard laboratory practices for handling reagents should be followed. The release of p-nitroaniline can be monitored spectrophotometrically at 405 nm.
Spills and Decontamination
In case of a spill, evacuate the immediate area. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should then be decontaminated.
Disposal Plan
All waste containing this compound or its byproducts, including p-nitroaniline, must be treated as hazardous waste.
-
Solid Waste: Unused compound and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the substrate or p-nitroaniline should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.[2]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical and the associated hazards.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Hazard Information Summary
| Hazard Classification | Description |
| Acute Toxicity | p-Nitroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[3] Prolonged or repeated exposure to pNA can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[4] |
| Environmental Hazards | p-Nitroaniline is harmful to aquatic life.[2] |
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
